5-Chloro-8-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFUGCJJRDBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398168 | |
| Record name | 5-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-95-4 | |
| Record name | 5-Chloro-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-8-methylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Quinolone Scaffold: Synthesis, Properties, and Therapeutic Potential
Senior Application Scientist Introduction: In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, renowned for its broad spectrum of biological activities and diverse applications. Among its halogenated derivatives, 5-Chloro-8-methylquinoline emerges as a compound of significant interest. Its unique substitution pattern—a chlorine atom at the 5-position and a methyl group at the 8-position—imparts distinct physicochemical properties that render it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental chemical identity, synthesis, and burgeoning applications.
Core Chemical Identity
CAS Number: 78941-95-4[1]
Molecular Formula: C₁₀H₈ClN[1]
This unique identifier and formula provide an unambiguous reference for this specific chemical entity, crucial for regulatory and research purposes.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.
| Property | Value | Source |
| Molecular Weight | 177.63 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | CC1=C2C(=C(C=C1)Cl)C=CC=N2 | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through various established methods for quinoline ring formation, followed by specific halogenation and methylation steps. One general synthetic strategy involves the Skraup synthesis or a modification thereof, a classic and versatile method for constructing the quinoline core.
Conceptual Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process. A common approach involves the cyclization of an appropriately substituted aniline with a suitable α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.
Caption: Conceptual workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Hypothetical)
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-chlorotoluene
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide solution
-
Organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 2-amino-4-chlorotoluene and glycerol.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The reaction is highly exothermic and should be cooled in an ice bath.
-
Addition of Oxidizing Agent: Once the initial exotherm has subsided, add the oxidizing agent portion-wise.
-
Heating and Reflux: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Applications in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. The introduction of a chloro and a methyl group at positions 5 and 8 respectively can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules. While specific drug candidates directly incorporating the this compound moiety are not extensively documented in publicly available literature, its potential as a key intermediate is significant.
Rationale for its Use as a Synthetic Building Block:
-
Modulation of Lipophilicity: The presence of the chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The methyl group at the 8-position can block a potential site of metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Scaffold for Further Functionalization: The quinoline ring system provides multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
The related compound, 5-chloro-8-hydroxyquinoline, has been investigated for its antimicrobial and anticancer properties, suggesting that derivatives of this compound could also exhibit interesting biological activities.[3][4]
Reactivity and Chemical Transformations
The this compound molecule possesses several reactive sites that can be exploited for the synthesis of more complex derivatives.
Caption: Potential sites of reactivity on the this compound scaffold.
-
Nitrogen Atom: The nitrogen atom in the quinoline ring is basic and can be protonated, alkylated, or oxidized to the corresponding N-oxide.
-
C5-Chloro Group: The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
-
C8-Methyl Group: The methyl group at the 8-position can be a site for radical halogenation or oxidation to introduce further functionality.
-
Aromatic Ring: The quinoline ring system can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its well-defined chemical identity, coupled with the potential for diverse chemical transformations, makes it an attractive scaffold for further investigation. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further exploration into the biological activities of its derivatives is warranted to fully unlock the therapeutic potential of this intriguing quinoline derivative.
References
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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PubChem. 5-Chloro-8-hydroxyquinoline. [Link]
-
JIN DUN CHEMISTRY. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Numerous Applications. [Link]
-
Glo-Chem. Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. [Link]
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Physical and chemical characteristics of 5-Chloro-8-methylquinoline
An In-depth Technical Guide to 5-Chloro-8-methylquinoline
A Note on Data Availability: Detailed experimental data for this compound (CAS No. 78941-95-4) is notably scarce in publicly accessible scientific literature. This compound is frequently confused with its extensively studied analogue, 5-Chloro-8-hydroxyquinoline. Consequently, this guide combines confirmed structural information with theoretically derived data based on established principles of organic chemistry to provide a comprehensive overview for researchers. All predicted data and hypothetical protocols are explicitly identified as such to maintain scientific integrity.
Molecular Identity and Physicochemical Properties
This compound is a halogenated heterocyclic aromatic compound. Its core structure is a quinoline ring, which consists of a benzene ring fused to a pyridine ring. The molecule is substituted with a chlorine atom at position 5 and a methyl group at position 8.
Structural and Molecular Data
The fundamental structural and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 78941-95-4 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1] |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=CC=N2 | [1] |
| InChI Key | FOXFUGCJJRDBNG-UHFFFAOYSA-N |
Predicted Physicochemical Properties
No experimental data for melting point, boiling point, or solubility were found in the reviewed literature. Based on its structure as a solid aromatic compound of similar molecular weight, the following properties can be anticipated:
-
Appearance: Likely a white to off-white or light beige crystalline solid at room temperature.
-
Solubility: Expected to have low solubility in water but good solubility in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols.
-
Melting Point: Predicted to be a solid with a distinct melting point, likely in the range of 50-100 °C, though this is a broad estimation.
Caption: Molecular Structure of this compound.
Synthesis and Purification
While no specific experimental protocol for this compound was found, a plausible synthetic route can be designed based on the classic Skraup or Doebner-von Miller reactions, which are cornerstone methods for quinoline synthesis.[3][4][5] The key is the selection of the correct aniline precursor.
Proposed Starting Material
The logical precursor for this synthesis is 4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine, CAS No. 95-69-2). This distinguishes the synthesis from that of the 8-hydroxy analogue, which starts from 4-chloro-2-aminophenol.
Hypothetical Synthesis Protocol (Modified Skraup Reaction)
This protocol is a theoretical adaptation and has not been experimentally validated for this specific product. Extreme caution is advised as the traditional Skraup reaction can be violently exothermic.[3]
-
Reactants:
-
4-Chloro-2-methylaniline (1.0 eq)
-
Glycerol (approx. 3.0 eq)
-
Concentrated Sulfuric Acid (approx. 2.5 eq)
-
An oxidizing agent, such as Nitrobenzene or Arsenic Acid (approx. 0.5 eq)
-
Ferrous sulfate (catalytic amount, to moderate the reaction)
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-Chloro-2-methylaniline, glycerol, and a catalytic amount of ferrous sulfate.
-
Initiation: Begin vigorous stirring and carefully add concentrated sulfuric acid dropwise through the dropping funnel. The addition rate must be controlled to manage the initial exotherm.
-
Oxidant Addition: Once the sulfuric acid has been added, add the oxidizing agent (e.g., nitrobenzene).
-
Heating: Heat the mixture cautiously to approximately 140-160 °C and maintain this temperature for several hours (e.g., 3-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully dilute the mixture with water and steam distill to remove any unreacted nitrobenzene. c. Make the remaining solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath. d. Extract the alkaline solution with an organic solvent such as dichloromethane or toluene (3 x volumes). e. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Purification: a. Remove the solvent under reduced pressure to yield the crude product. b. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Caption: Hypothetical workflow for the synthesis of this compound.
Chemical Reactivity and Characteristics
The chemical reactivity of this compound is dictated by its constituent functional groups: the basic nitrogen of the quinoline ring, the aromatic chlorine atom, and the benzylic methyl group.
-
Pyridine Ring (Nitrogen Atom): The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to form salts with strong acids. The nitrogen also deactivates the pyridine ring towards electrophilic substitution, directing such reactions to the benzene ring.[6]
-
Benzene Ring (Electrophilic Aromatic Substitution): The benzene portion of the quinoline ring is more electron-rich than the pyridine portion. Electrophilic substitution (e.g., nitration, sulfonation) is expected to occur on the benzene ring, primarily at positions 5 and 8.[6][7] Since positions 5 and 8 are already substituted in the target molecule, further electrophilic substitution would be directed to position 6 or 7, influenced by the electronic effects of the existing chloro and methyl groups.
-
Aromatic Chlorine Atom: The chlorine at position 5 is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions (e.g., high temperature/pressure or with strong nucleophiles like sodium amide).
-
Methyl Group: The methyl group at position 8 is benzylic in nature. It can undergo free-radical halogenation or oxidation to an aldehyde, carboxylic acid, or alcohol under appropriate conditions.
Predicted Spectroscopic Data
No experimental spectra are available. The following are predictions based on the analysis of similar structures and established spectroscopic principles.[8][9][10][11][12][13]
Predicted ¹H NMR Spectrum
-
Aromatic Protons (δ 7.0-9.0 ppm): The spectrum would show a complex multiplet pattern for the five aromatic protons on the quinoline ring. The proton at position 2, adjacent to the nitrogen, would likely be the most downfield.
-
Methyl Protons (δ 2.5-3.0 ppm): A sharp singlet corresponding to the three protons of the C8-methyl group would be expected in this region, slightly downfield from a typical alkyl methyl group due to the influence of the aromatic ring. For comparison, the methyl protons of 8-methylquinoline appear at ~2.8 ppm.[8]
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (δ 120-150 ppm): Ten distinct signals for the ten carbons of the quinoline ring system would be expected. The chemical shifts would be influenced by the nitrogen, chlorine, and methyl substituents. Online prediction tools can provide more specific estimates.[14][15]
-
Methyl Carbon (δ 15-25 ppm): A single signal for the methyl carbon would appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectrum
-
Aromatic C-H Stretch: A band or series of bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[2][9]
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl group.
-
C=C and C=N Aromatic Ring Stretches: A series of sharp bands in the 1450-1600 cm⁻¹ region.[2][9]
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 850-550 cm⁻¹, though its exact position can be hard to assign definitively.[11]
-
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[10]
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 177. A characteristic M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for chloro-aromatic compounds include the loss of a chlorine radical (•Cl) to give a fragment at m/z 142, or the loss of HCl to give a fragment at m/z 141.[1][16][17] Further fragmentation would involve the loss of HCN from the pyridine ring or cleavage of the methyl group.
Potential Applications and Biological Activity Context
While this compound is commercially available as a research chemical and synthetic intermediate, no specific applications in drug development have been documented.[2]
It is crucial to differentiate its potential biological profile from that of 5-Chloro-8-hydroxyquinoline. The latter's well-documented antimicrobial and anticancer activities are largely attributed to its ability to chelate metal ions via the hydroxyl and nitrogen groups. This chelating ability is absent in this compound.
However, the broader class of substituted quinolines continues to be of significant interest in medicinal chemistry for developing new therapeutic agents, including those with anticancer and antileishmanial potential.[16][18] Any biological activity of this compound would stem from different mechanisms, such as intercalation or specific enzyme inhibition, and would require dedicated screening and investigation.
Safety and Handling
No specific toxicological data for this compound is available. The parent compound, quinoline, is considered a carcinogen in animal studies.[19][20][21][22] Halogenated aromatic and heterocyclic compounds should always be handled with care as they can be irritants and may have unknown long-term toxicity.[23]
-
General Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 5, 2026, from [Link]
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Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved January 5, 2026, from [Link]
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University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 5, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 5, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]
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- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
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MDPI. (n.d.). Special Issue: Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]
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Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Retrieved January 5, 2026, from [Link]
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Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved January 5, 2026, from [Link]
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University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. Retrieved January 5, 2026, from [Link]
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OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved January 5, 2026, from [Link]
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Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved January 5, 2026, from [Link]
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SlideShare. (2011). Heterocyclic Compounds: Health Hazards. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Special Issue: Novel Heterocyclic Compounds for Drug Discovery. Retrieved January 5, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved January 5, 2026, from [Link]
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The Quinoline Scaffold: A Privileged Framework in Modern Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Versatility of the Quinoline Nucleus
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[2] This inherent versatility has led to the development of a vast library of substituted quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and neuroprotective effects.[3][4][5]
From the historical significance of quinine in combating malaria to the latest generation of targeted cancer therapies, the quinoline moiety continues to be a fertile ground for drug discovery.[6][7] The U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based new molecular entities (NMEs) for various therapeutic indications, a testament to their clinical importance.[6] This guide provides a comprehensive overview of the therapeutic applications of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
I. Substituted Quinolines in Oncology: A Multi-pronged Attack on Cancer
The development of quinoline-based anticancer agents has been a highly successful endeavor, with several compounds approved for clinical use and many more in various stages of development.[8][9] These derivatives employ a variety of mechanisms to combat cancer, including the inhibition of protein kinases, disruption of DNA replication and repair, and induction of apoptosis.[10][11]
A. Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Many substituted quinolines exert their anticancer effects by inhibiting protein kinases, enzymes that play a critical role in the signaling pathways that regulate cell growth, proliferation, and survival.[12] Two of the most important of these pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.[1][13][14][15]
1. Inhibition of the PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1][14] Several quinoline derivatives have been shown to inhibit key components of this pathway, particularly PI3K and mTOR.[4] By blocking these kinases, these compounds can effectively halt the downstream signaling that drives tumor growth.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted quinolines.
2. Inhibition of the Ras/Raf/MEK/ERK Pathway:
The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that is frequently hyperactivated in human cancers.[13][] This pathway relays extracellular signals to the nucleus, leading to changes in gene expression that promote cell proliferation and survival.[15] Certain quinoline-based drugs, such as cabozantinib, are multi-kinase inhibitors that can target receptor tyrosine kinases (RTKs) upstream of Ras, thereby blocking the entire cascade.[6]
Figure 2: The Ras/Raf/MEK/ERK signaling pathway with upstream inhibition by quinoline-based multi-kinase inhibitors.
3. DNA Intercalation and Topoisomerase Inhibition:
Some quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to apoptosis.[17] Additionally, certain quinolines act as topoisomerase inhibitors.[17] Topoisomerases are essential enzymes that resolve the topological stress in DNA during replication and transcription. By inhibiting these enzymes, quinoline compounds can induce DNA strand breaks and trigger cell death.
B. FDA-Approved Quinoline-Based Anticancer Drugs
The clinical success of substituted quinolines in oncology is highlighted by the number of FDA-approved drugs. These agents have demonstrated significant efficacy in treating a variety of cancers.
| Drug Name (Year of Approval) | Target(s) | Approved Indications |
| Bosutinib (2012)[6] | Bcr-Abl, Src family kinases | Chronic myeloid leukemia (CML) |
| Cabozantinib (2012)[6] | MET, VEGFR, AXL, RET | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |
| Lenvatinib (2015)[6] | VEGFR, FGFR, PDGFRα, RET, KIT | Differentiated thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |
| Neratinib (2017)[6] | HER2, EGFR | HER2-positive breast cancer |
| Capmatinib (2020)[6] | MET | Metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping |
| Tivozanib (2021)[6] | VEGFR | Relapsed or refractory advanced renal cell carcinoma |
II. Substituted Quinolines in the Fight Against Infectious Diseases
The historical success of quinoline-based antimalarials has paved the way for the exploration of their efficacy against a wide range of infectious agents.
A. Antimalarial Activity: A Legacy of Success and Ongoing Innovation
Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and remains an important therapeutic option.[7] Synthetic quinoline antimalarials, such as chloroquine and mefloquine, have been mainstays of malaria treatment for decades.[7] These compounds are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[7] The emergence of drug-resistant malaria parasites has necessitated the development of new quinoline-based antimalarials and combination therapies.[18]
| Compound | Mechanism of Action | Activity Spectrum |
| Quinine [7] | Inhibition of hemozoin formation | Effective against Plasmodium falciparum and Plasmodium vivax |
| Chloroquine [7] | Accumulates in the parasite food vacuole and inhibits heme polymerase | Highly effective against sensitive strains of P. falciparum and P. vivax |
| Mefloquine [7] | Swelling of the parasite food vacuole and inhibition of hemozoin formation | Effective against chloroquine-resistant P. falciparum |
| Tafenoquine (2018)[6] | Thought to inhibit hemozoin formation and induce oxidative stress | Radical cure of P. vivax malaria |
B. Antibacterial and Antifungal Applications
The quinoline scaffold is also present in a class of synthetic broad-spectrum antibacterial agents known as quinolones.[2][19] The addition of a fluorine atom to the quinoline ring led to the development of the highly effective fluoroquinolones, such as ciprofloxacin and levofloxacin.[19][20] These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][20] Furthermore, various quinoline derivatives have demonstrated promising antifungal activity against a range of human pathogens.[3][13]
III. Neuroprotective Potential of Substituted Quinolines
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Emerging research suggests that substituted quinolines may offer a promising therapeutic avenue for these debilitating conditions.[1] Their neuroprotective effects are often attributed to their ability to act as antioxidants, inhibit key enzymes involved in neurodegeneration, and chelate metal ions.[21][22]
Some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[21][22] By inhibiting these enzymes, these compounds can help to restore neurotransmitter balance and protect neurons from damage. Additionally, the antioxidant properties of certain quinolines can help to mitigate the oxidative stress that is a hallmark of many neurodegenerative disorders.[1]
IV. Experimental Protocols for the Evaluation of Substituted Quinolines
The discovery and development of new quinoline-based therapeutics rely on a robust and well-validated set of experimental assays. The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
A. In Vitro Assays
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.[11][23][24]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Treat the cells with various concentrations of the substituted quinoline compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[23]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
Calculate the percentage of cell viability relative to an untreated control.
-
2. In Vitro Antimalarial Activity Assay:
This assay is used to determine the efficacy of a compound against the blood stages of Plasmodium falciparum.[3][26]
-
Principle: The incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, into the parasite's DNA is used as a measure of parasite growth.[3]
-
Procedure:
-
Culture P. falciparum in human erythrocytes in a 96-well plate.
-
Add serial dilutions of the substituted quinoline compound to the culture.
-
Add [³H]-hypoxanthine to each well and incubate for 24-48 hours.
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Determine the 50% inhibitory concentration (IC₅₀) of the compound.
-
3. Topoisomerase Inhibition Assay:
This assay is used to determine if a compound can inhibit the activity of topoisomerase enzymes.
-
Principle: Topoisomerases can relax supercoiled plasmid DNA. The inhibition of this activity can be visualized by agarose gel electrophoresis.
-
Procedure:
-
Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of various concentrations of the substituted quinoline compound.
-
Stop the reaction and separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate topoisomerase inhibition.
-
B. In Vivo Evaluation
Murine Xenograft Model for Anticancer Activity:
This in vivo model is used to evaluate the efficacy of a compound in a living organism.[12][27]
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.[27]
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of immunodeficient mice.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer the substituted quinoline compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
V. Conclusion and Future Perspectives
Substituted quinolines have proven to be an exceptionally fruitful source of therapeutic agents, with a profound impact on the treatment of cancer and infectious diseases, and emerging potential in the management of neurodegenerative disorders. The versatility of the quinoline scaffold, coupled with the ever-expanding understanding of disease biology, ensures that this remarkable heterocyclic system will continue to be a central focus of drug discovery and development for years to come. Future research will likely focus on the development of more selective and potent quinoline derivatives, the exploration of novel therapeutic targets, and the use of innovative drug delivery systems to enhance their efficacy and minimize side effects.
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Discovery and history of 5-Chloro-8-methylquinoline synthesis
An In-Depth Technical Guide to the Synthesis of 5-Chloro-8-methylquinoline: A Historical and Mechanistic Analysis
Abstract
This compound is a substituted quinoline, a heterocyclic scaffold of paramount importance in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes leading to this specific molecule and its structural analogs. We delve into the foundational principles of classical named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses, examining their mechanisms, advantages, and limitations. The narrative explains the causal chemistry behind experimental choices and reaction modifications aimed at improving yield, safety, and scalability. Furthermore, this document presents detailed experimental protocols, comparative data tables, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a thorough and practical understanding of the synthesis of this important chemical entity.
Introduction: The Enduring Significance of the Quinoline Core
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in chemical sciences. Its derivatives exhibit a vast spectrum of biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline core dictates its physicochemical properties and biological function. The presence of a halogen, such as chlorine at the C-5 position, and an alkyl group, like a methyl group at the C-8 position, significantly influences the molecule's lipophilicity, electronic distribution, and metabolic stability, making this compound and its analogs valuable intermediates in the synthesis of targeted therapeutic agents and functional materials.[2] Understanding the historical development and the underlying chemistry of their synthesis is crucial for modern chemical innovation.
Foundational Syntheses: The Classical Era
The initial syntheses of the quinoline ring system date back to the late 19th century. These methods, while robust, are often characterized by harsh reaction conditions. The synthesis of a specifically substituted quinoline like this compound relies on the selection of an appropriately substituted aniline as the starting material.
The Skraup and Doebner-von Miller Reactions
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (traditionally the corresponding nitrobenzene).[3] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones via an aldol condensation.[4]
Causality and Mechanism: The key to these reactions is the in situ generation of an α,β-unsaturated carbonyl compound. In the Skraup synthesis, concentrated sulfuric acid dehydrates glycerol to form the highly reactive acrolein.[3] The reaction proceeds through the following key steps:
-
Michael Addition: The aromatic amine (e.g., 2-amino-4-chlorotoluene for the synthesis of this compound) performs a nucleophilic conjugate addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring.
-
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to yield the aromatic quinoline ring system.
The original Skraup reaction was notoriously violent and difficult to control. Modifications, such as the addition of boric acid or using milder solvents, were developed to moderate the reaction and improve yields.[5][6][7] A significant challenge in these methods is controlling the regioselectivity of the cyclization step, which is dictated by the electronic and steric nature of the substituents on the starting aniline.
The mechanism of the Skraup-Doebner-von Miller synthesis has been a subject of debate, with modern studies using isotope scrambling suggesting a complex fragmentation-recombination pathway.[4][8]
The Combes Quinoline Synthesis
Reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[9][10] To synthesize a 2,4-disubstituted quinoline, this is often a preferred route. While not directly applicable to producing this compound (which is unsubstituted at C-2 and C-4), it is a fundamental part of the historical landscape of quinoline synthesis.
Causality and Mechanism: The reaction is typically catalyzed by concentrated sulfuric acid.[10]
-
Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11]
-
Cyclization and Dehydration: The enamine then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form the final quinoline product.[10][12]
The regioselectivity is determined by which carbonyl group of the aniline attacks first and the subsequent cyclization step. Steric hindrance and the electronic nature of the substituents play a critical role.[10]
Modern Synthetic Strategies
While classical methods are foundational, modern organic synthesis seeks routes with higher efficiency, milder conditions, and greater functional group tolerance. Recent advances often employ transition-metal catalysis or novel cyclization cascades.[13] For a target like this compound, modern approaches might involve:
-
Nickel-catalyzed Dehydrogenative Condensation: Reactions combining 2-aminoaryl alcohols with ketones can form quinolines under nickel catalysis, offering a more sustainable pathway.[13]
-
Copper-catalyzed Cascade Cyclization: The direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid has been demonstrated, showcasing the power of cascade reactions.[13]
-
Visible-Light-Mediated Aerobic Dehydrogenation: Using environmentally benign catalysts like TiO₂ and oxygen as the oxidant, tetrahydroquinolines can be converted to quinolines, representing a green chemistry approach.[13]
These methods provide powerful alternatives to the often harsh conditions of the Skraup or Combes reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Skraup Synthesis | Aromatic Amine, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Inexpensive starting materials; one-pot reaction.[3] | Harsh conditions; often violent reaction; low to moderate yields; potential for tar formation.[6][14] |
| Doebner-von Miller | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | More versatile than Skraup; can generate diverse substitution patterns.[4] | Still requires acidic conditions; mechanism can be complex leading to side products.[4][8] |
| Combes Synthesis | Aromatic Amine, β-Diketone | H₂SO₄ or other strong acids | Good for 2,4-disubstituted quinolines; relatively straightforward.[9][10] | Limited to specific substitution patterns; requires strong acid. |
| Modern Catalytic | Varies (e.g., 2-Aminoaryl alcohols, Ketones) | Transition Metals (Ni, Cu), Photocatalysts | Milder reaction conditions; higher yields and selectivity; better functional group tolerance.[13] | Catalyst cost and sensitivity; may require multi-step precursor synthesis. |
Detailed Experimental Protocol: Modified Skraup-type Synthesis of 5-Chloro-8-hydroxyquinoline
While a direct protocol for this compound is less common in open literature, the synthesis of the closely related and industrially significant 5-chloro-8-hydroxyquinoline provides an excellent, validated template. The core cyclization chemistry is directly analogous. A hypothetical synthesis for the target compound would simply substitute 4-chloro-2-aminophenol with 4-chloro-2-methylaniline (2-amino-5-chlorotoluene).
The following protocol is adapted from patented industrial methods for producing 5-chloro-8-hydroxyquinoline, which modify the classical Skraup reaction to improve safety and yield.[7][15][16]
Objective: To synthesize 5-chloro-8-hydroxyquinoline via a modified Skraup cyclization.
Materials:
-
4-chloro-2-aminophenol
-
4-chloro-2-nitrophenol (serves as both reactant and oxidizing agent)
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Toluene (as azeotropic water removing agent)
-
Sodium Hydroxide solution (10%)
-
Hydrochloric Acid (for purification)
Procedure:
-
Reactor Charging: In a suitable reactor equipped with a stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus, charge 4-chloro-2-nitrophenol, 4-chloro-2-aminophenol, glycerol, and toluene. A typical molar ratio might be ~2:1 for the nitro- and amino-phenols, respectively.[15][16]
-
Heating and Acid Addition: Stir the mixture and heat to approximately 105 °C.
-
Exothermic Control: Begin the dropwise addition of concentrated sulfuric acid. The reaction is highly exothermic. Maintain the reaction temperature between 110-145 °C by controlling the addition rate and external cooling if necessary.[16]
-
Reaction and Dehydration: After the acid addition is complete, maintain the mixture at 110-145 °C for 4-5 hours. During this period, water generated by the reaction is removed azeotropically with toluene via the Dean-Stark trap.[16]
-
Cooling and Neutralization: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to approximately 60 °C. Carefully add a 10% aqueous sodium hydroxide solution dropwise to neutralize the excess sulfuric acid, adjusting the pH to ~7.
-
Workup and Isolation: The product will precipitate from the neutralized mixture. The crude product can be filtered and washed with water.
-
Purification: For purification, the crude solid can be dissolved in industrial concentrated hydrochloric acid to form the hydrochloride salt, which helps in removing colored impurities and tar. The solution is then treated, filtered, and the free base is re-precipitated by adjusting the pH back to neutral.[15]
-
Drying: The purified product is filtered, washed with water until the washings are neutral, and dried under vacuum to yield 5-chloro-8-hydroxyquinoline.
Self-Validation and Trustworthiness: This protocol incorporates key elements for safety and reproducibility. The use of an azeotropic solvent (toluene) helps to drive the reaction to completion by removing water and also aids in temperature control. The purification via hydrochloride salt formation is a classical and effective method for removing the tar-like byproducts common in Skraup-type reactions.[15]
Conclusion and Future Outlook
The synthesis of this compound is rooted in the foundational discoveries of the 19th century. Classical named reactions, particularly the Skraup and Doebner-von Miller syntheses, established the fundamental chemical logic for constructing the quinoline core from aniline precursors. Over the past century, extensive research has focused on taming the often harsh conditions of these reactions, leading to modified procedures with improved safety, control, and yield, as evidenced by numerous patents for related compounds.
Looking forward, the field is increasingly driven by the principles of green and sustainable chemistry. The development of novel catalytic systems that operate under mild, environmentally benign conditions will continue to supplant classical methods. These modern approaches promise not only to make the synthesis of known compounds like this compound more efficient but also to enable the rapid assembly of new, complex quinoline derivatives for future applications in medicine and materials science.
References
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- Google Patents. (2003). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method. Retrieved from Google Patents. [URL: https://patents.google.
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- ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/233406289_THE_PREPARATION_OF_QUINOLINES_BY_A_MODIFIED_SKRAUP_REACTION]
- Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. Retrieved from Cion Pharma. [URL: https://www.cionpharma.com/5-chloro-8-quinolinol]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [URL: https://experts.illinois.edu/en/publications/on-the-mechanism-of-the-skraup-doebner-von-miller-quinoline-syn]
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Methodological & Application
Synthesis of 5-Chloro-8-methylquinoline from 8-methylquinoline
An Application Note and Detailed Protocol for the Regioselective Synthesis of 5-Chloro-8-methylquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound from 8-methylquinoline. Halogenated quinoline scaffolds are pivotal intermediates in the development of pharmaceuticals and agrochemicals. The primary challenge in their synthesis lies in achieving high regioselectivity. This application note details a robust and selective protocol for the chlorination of 8-methylquinoline at the C5 position using N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, outline safety precautions, and describe methods for purification and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Mechanistic Insights
The quinoline ring system is a foundational structure in medicinal chemistry. The introduction of a chlorine atom at the C5 position of 8-methylquinoline can significantly alter its electronic properties and biological activity, making it a valuable building block for further functionalization.
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The quinoline nucleus, while containing a deactivating nitrogen atom in its heterocyclic ring, can undergo substitution on the carbocyclic (benzene) ring under appropriate conditions. The methyl group at the C8 position is an activating, ortho-para directing group. However, the C7 position (ortho to the methyl group) is sterically hindered. The C5 position (para to the methyl group) is both electronically activated and sterically accessible, making it the preferred site for electrophilic attack.
In this protocol, N-Chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine (Cl⁺). The reaction proceeds through the formation of a positively charged intermediate, known as a sigma complex or Wheland intermediate, which then loses a proton to restore aromaticity and yield the final chlorinated product. The choice of NCS is deliberate; it is a stable, crystalline solid that is safer and easier to handle than chlorine gas and often provides higher selectivity than other chlorinating agents like sulfuryl chloride.[1]
Caption: Figure 1: Proposed Electrophilic Chlorination Mechanism
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
Reagents:
-
8-Methylquinoline (C₁₀H₉N)[2]
-
N-Chlorosuccinimide (NCS) (C₄H₄ClNO₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 8-Methylquinoline | 143.18[2] | 10.0 | 1.0 | 1.43 g |
| N-Chlorosuccinimide | 133.53[3] | 11.0 | 1.1 | 1.47 g |
| Acetonitrile | 41.05 | - | - | 50 mL |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylquinoline (1.43 g, 10.0 mmol) and N-Chlorosuccinimide (1.47 g, 11.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reaction Execution: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the acetonitrile using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Add 50 mL of deionized water and shake well. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium thiosulfate solution (to quench any remaining NCS).
-
50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).
-
50 mL of brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Final Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product, which will likely be a yellow to brown oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Packing: Pack the column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC to isolate the fractions containing the desired product.
-
-
Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a solid or oil. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexanes.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4][5]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[5][6]
-
N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[3] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]
-
Solvents: Dichloromethane and acetonitrile are flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₀H₈ClN[7]
-
Appearance: Expected to be a yellow liquid or solid.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 177 and an M+2 peak at m/z ≈ 179 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.
-
Melting Point (m.p.): If the product is a solid, its melting point can be compared to literature values.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated NCS reagent. | Increase reaction time and monitor by TLC. Ensure the reaction is at a full reflux. Use a fresh bottle of NCS. |
| Low Yield | Loss of product during workup or purification. Competing side reactions. | Be careful during extractions to avoid emulsions. Ensure the reaction is not overheated, which could lead to decomposition or side products. |
| Impure Product | Inefficient purification. Presence of isomeric byproducts. | Optimize the eluent system for column chromatography. Perform a second column or recrystallize the product. |
| Formation of Dichloro Product | Use of excess chlorinating agent. | Use the specified 1.1 equivalents of NCS. Using a larger excess can lead to over-chlorination. |
Conclusion
This application note provides a reliable and detailed protocol for the regioselective synthesis of this compound. The use of N-Chlorosuccinimide offers a safe and effective method for the targeted chlorination at the C5 position, driven by the electronic and steric properties of the 8-methylquinoline substrate. By following the outlined procedure for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science.
References
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Detailed protocol for the chlorination of quinoline derivatives
An Application Guide to the Methodologies and Protocols for the Chlorination of Quinoline Derivatives
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the detailed protocols for the chlorination of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of chlorine atoms onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and bioavailability.[4] This guide provides an in-depth exploration of established chlorination methodologies, focusing on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Mechanistic Considerations: The Reactivity of the Quinoline Nucleus
The approach to chlorinating the quinoline ring is fundamentally dictated by the principles of electrophilic and nucleophilic substitution. The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system.
-
Electrophilic Aromatic Substitution: The quinoline ring system consists of a moderately electron-rich benzene ring fused to a relatively electron-poor pyridine ring. Under strongly acidic conditions, the nitrogen atom is protonated to form the quinolinium cation. This protonation further deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, including chlorination, preferentially occurs on the benzene ring, primarily at the C-5 and C-8 positions.[5][6][7]
-
Nucleophilic Substitution: The pyridine ring, particularly at the C-2 and C-4 positions, is susceptible to nucleophilic attack. This reactivity is exploited by converting hydroxyl groups (quinolones) into excellent leaving groups (e.g., via treatment with POCl₃) or by constructing the chlorinated ring system through cyclization reactions.
Diagram: Electrophilic Substitution on the Quinolinium Cation
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5-Chloro-8-methylquinoline: A Versatile N,C-Bidentate Ligand for Advanced Metal Complexes
An Application and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities and versatile coordination behavior.[1][2] This guide focuses on 5-Chloro-8-methylquinoline (C8MQ), a derivative that combines the robust coordinating properties of the quinoline nucleus with unique features imparted by its substituents. The nitrogen atom in the quinoline ring serves as a classic Lewis base, while the 8-methyl group provides a site for C(sp³)-H bond activation, enabling the formation of stable cyclometalated complexes.[3][4] The electron-withdrawing 5-chloro substituent further modulates the electronic properties of the ligand and its resulting metal complexes, influencing their stability, reactivity, and biological activity.[5] This document provides a comprehensive overview of the synthesis, coordination chemistry, and applications of C8MQ, complete with detailed protocols for the synthesis of a representative palladium(II) complex and its application in catalysis and antimicrobial screening.
Introduction: The Chemical Logic of this compound
This compound is not a conventional ligand. While many quinoline-based ligands, such as 8-hydroxyquinoline, function as classic N,O-bidentate chelators, C8MQ engages metals through a more sophisticated mechanism: concerted C-H activation, also known as cyclometalation.
Key Structural Features and Their Implications:
-
Quinoline Nitrogen: A reliable σ-donor that initiates coordination to the metal center. This is the anchoring point for the subsequent intramolecular C-H activation.
-
8-Methyl Group: Positioned peri to the nitrogen, the methyl group's C-H bonds are spatially primed for interaction with the coordinated metal center. This proximity facilitates the oxidative addition of a C-H bond to the metal, forming a highly stable five-membered palladacycle or similar metallacycle.[3][4]
-
5-Chloro Group: This substituent exerts a significant electron-withdrawing effect (-I), which lowers the energy of the ligand's orbitals. This can strengthen the metal-ligand bond, enhance the oxidative stability of the complex, and increase its lipophilicity, a key factor in biological applications for traversing cell membranes.[5][6]
This unique N,C-bidentate coordination mode imparts exceptional stability to the resulting complexes, making them robust candidates for applications in catalysis and materials science.
Caption: Logical relationships of C8MQ's structural features.
Synthesis of the Ligand: this compound
The synthesis of C8MQ can be achieved via a modified Skraup-Doebner-von Miller reaction. This protocol is adapted from established procedures for similar substituted quinolines.[7]
Protocol 1: Synthesis of this compound
Rationale: This one-pot reaction builds the quinoline core by reacting an aniline derivative with an α,β-unsaturated carbonyl compound (generated in situ from glycerol) in the presence of an acid catalyst and an oxidizing agent.
-
Materials:
-
4-Chloro-2-methylaniline (1 equiv.)
-
Glycerol (4 equiv.)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (serves as both solvent and oxidant)
-
Sodium hydroxide solution (40% aq.)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene in a three-necked flask fitted with a reflux condenser and dropping funnel, add concentrated sulfuric acid dropwise at room temperature. (Caution: Highly exothermic reaction. Use an ice bath to control the initial temperature.)
-
Heating: Slowly heat the reaction mixture to 140°C. A vigorous reaction may be observed. Maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature. Carefully pour the reaction mass onto crushed ice (~10x the volume of the reaction mixture).
-
Neutralization: Neutralize the acidic solution by slowly adding 40% NaOH solution until the pH is ~9. This will precipitate the crude product.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with water and then with brine solution. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude residue. Purify the product by flash column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford pure this compound.
-
Application Note 1: Synthesis and Characterization of a Cyclopalladated Dimer
The reaction of C8MQ with Palladium(II) salts readily forms a chloro-bridged dimeric complex, a stable and versatile pre-catalyst.
Caption: Workflow for synthesis and characterization of the palladium complex.
Protocol 2: Synthesis of Di-μ-chloro-bis[(5-chloro-8-methylquinolinyl)-C,N]dipalladium(II)
-
Rationale: This reaction proceeds via initial coordination of the quinoline nitrogen to Pd(II), followed by an intramolecular electrophilic attack by the palladium on a methyl C-H bond, eliminating HCl and forming the stable palladacycle.
-
Materials:
-
This compound (C8MQ) (2 equiv.)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄) (1 equiv.)
-
Methanol
-
-
Procedure:
-
Dissolve K₂PdCl₄ in methanol.
-
Add a solution of C8MQ in methanol to the palladium salt solution.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours. A yellow precipitate will form.
-
Cool the reaction to room temperature. Collect the precipitate by filtration.
-
Wash the solid sequentially with methanol, water, and diethyl ether to remove unreacted starting materials and salts.
-
Dry the yellow solid under vacuum. The product is typically obtained in high yield and can be used without further purification.
-
Characterization and Data Interpretation
The formation of the cyclometalated complex is confirmed by a suite of spectroscopic techniques.
| Technique | Observation | Rationale for Confirmation |
| FT-IR | Shift of the quinoline C=N stretching frequency (typically ~1580-1600 cm⁻¹) to a higher wavenumber. Appearance of new bands in the far-IR region (~300-400 cm⁻¹). | Coordination of the nitrogen atom to the metal alters the bond's vibrational energy. New bands correspond to Pd-N and Pd-Cl stretching vibrations.[8] |
| ¹H NMR | The singlet corresponding to the -CH₃ protons of the free ligand disappears. A new singlet for the palladated methylene (-CH₂-) group appears, often shifted downfield. Aromatic protons of the quinoline ring shift downfield. | The C-H activation consumes a proton from the methyl group. The change in the electronic environment upon coordination deshields the remaining protons, causing a downfield shift. |
| Mass Spec (ESI-MS) | Observation of an isotopic pattern corresponding to the molecular ion of the dimeric complex, [Pd₂(C₁₀H₇ClN)₂Cl₂]+. | Confirms the molecular weight and dimeric nature of the synthesized complex. The characteristic isotopic distribution of Pd and Cl provides definitive structural evidence.[9] |
Application Note 2: Catalytic Activity in Heck Cross-Coupling
Cyclometalated palladium complexes are highly efficient pre-catalysts for various cross-coupling reactions due to their high stability and ease of activation to the catalytically active monomeric species.[10]
Protocol 3: Heck-Mizoroki Reaction
-
Rationale: The dimeric complex, in the presence of a base, cleaves to form a monomeric, coordinatively unsaturated Pd(II) species. This species then enters the catalytic cycle involving oxidative addition to the aryl halide, migratory insertion of the alkene, and β-hydride elimination to yield the product and regenerate the catalyst.
-
Materials:
-
[Pd(C8MQ)Cl]₂ catalyst (0.1 mol%)
-
Iodobenzene (1 equiv.)
-
Styrene (1.2 equiv.)
-
Triethylamine (Et₃N) as base (2 equiv.)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, iodobenzene, and DMF.
-
Add styrene and triethylamine via syringe.
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the product (trans-stilbene) by column chromatography.
-
-
Data Analysis: The conversion and yield can be quantified using Gas Chromatography (GC) with an internal standard or by isolating the product and calculating the mass yield. The Turnover Number (TON) can be calculated as (moles of product formed) / (moles of catalyst used).
Application Note 3: Assessment of Antimicrobial Potential
The combination of a quinoline scaffold and a halogen substituent is a well-established motif in antimicrobial agents.[1][5][11] Metal chelation can further enhance this activity, as proposed by Tweedy's chelation theory. The theory suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid membranes of microorganisms.
Caption: A plausible mechanism for antimicrobial action (Tweedy's Theory).
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Synthesized metal complex (e.g., [Pd(C8MQ)Cl]₂) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
Preparation: Prepare a stock solution of the complex in DMSO. In a 96-well plate, perform a two-fold serial dilution of the complex in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the complex at which there is no visible turbidity (bacterial growth).
-
-
Data Interpretation: A low MIC value indicates high antimicrobial potency. The activity can be compared against standard antibiotics (e.g., ciprofloxacin). The results provide a preliminary indication of the complex's potential as an antimicrobial agent.[5][12]
Conclusion
This compound represents a sophisticated ligand class whose true potential is realized through cyclometalation. The resulting N,C-coordinated metal complexes exhibit high stability and offer promising avenues in homogeneous catalysis and the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and explore the diverse applications of these fascinating compounds.
References
- Biosynth. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- BEPLS. (n.d.). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- ResearchGate. (n.d.). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Alpa Correction. (2025). Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research?
- American Society for Microbiology. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11486-11498.
- ResearchGate. (n.d.). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives.
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
- MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
- PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116.
- Google Patents. (n.d.). A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis.
- ResearchGate. (n.d.). Quinoline-based metal complexes: Synthesis and applications.
- ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- PubMed Central. (n.d.). Exploring a novel copper(II) semicarbazone–pyranoquinoline complex: synthesis, spectroscopic profiling, and DFT insights.
- ResearchGate. (n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science.
- Guidechem. (2024). What are the applications of 5-chloro-8-hydroxyquinoline.
- Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
Sources
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- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]
- 7. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring a novel copper(II) semicarbazone–pyranoquinoline complex: synthesis, spectroscopic profiling, and DFT insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Chloro-8-methylquinoline
Abstract
This application note details a highly specific, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-8-methylquinoline. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of method development to a step-by-step validation protocol aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method is suitable for the determination of this compound in bulk material and can serve as a foundational methodology for its analysis in more complex matrices.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₈ClN, MW: 177.63 g/mol ) is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] As with any biologically active or industrially relevant compound, a robust and reliable analytical method for its quantification is paramount for quality control, stability testing, and research applications. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This document provides a detailed HPLC method and a comprehensive validation protocol to ensure the method is fit for its intended purpose.
Foundational Principles: Method Development Strategy
The development of a successful HPLC method is a systematic process. Our approach for this compound was guided by the physicochemical properties of related quinoline compounds and established chromatographic principles.
Analyte Properties and Chromatographic Considerations
This compound is a heterocyclic aromatic compound. The presence of the quinoline ring system suggests strong UV absorbance, making UV detection a suitable choice. The chloro and methyl substitutions render the molecule relatively non-polar, indicating that reverse-phase chromatography will be the most effective separation mode.[4]
Selection of Chromatographic Conditions: A Rationale-Driven Approach
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is the most common choice for reverse-phase HPLC and provides excellent retention for a wide range of non-polar to moderately polar compounds.[5] We selected a C18 column as the primary stationary phase due to its proven versatility and robustness in the analysis of various quinoline derivatives.[6][7]
-
Mobile Phase: A mobile phase consisting of an organic modifier and an aqueous component is standard for reverse-phase HPLC. We opted for a mixture of acetonitrile and water. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[4] To ensure good peak symmetry and reproducibility, a small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase.[4][7]
Detailed HPLC Method and Protocols
This section outlines the finalized HPLC method for the analysis of this compound, along with detailed protocols for sample and standard preparation.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient/Isocratic | Isocratic: 60:40 (Acetonitrile: 0.1% Phosphoric Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
3.2.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.3. Sample Preparation (for Bulk Drug)
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation: A Comprehensive Protocol according to ICH Q2(R1)
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[9][10][11] The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.[12]
System Suitability
Before commencing sample analysis, the suitability of the chromatographic system must be verified.
Protocol:
-
Inject the mobile phase as a blank.
-
Inject a working standard solution (e.g., 25 µg/mL) six times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
%RSD of peak area for six replicate injections: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
-
Inject the mobile phase (blank).
-
Inject a standard solution of this compound.
-
Inject a sample solution.
-
If available, inject solutions of known impurities.
Acceptance Criteria:
-
The peak for this compound should be well-resolved from any other peaks in the chromatogram.
-
The blank should not show any interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound working standards across the desired range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be performed by spiking a placebo or a known sample with a known amount of the reference standard.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
4.5.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare six individual samples of this compound at 100% of the test concentration.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria:
-
The %RSD of the results should be ≤ 2.0%.
4.5.2. Intermediate Precision (Inter-day Ruggedness)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The %RSD of the combined results from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Acceptance Criteria:
-
The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Inject a standard solution and assess the impact on system suitability parameters.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| System Suitability | %RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000 |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness | System suitability passes under varied conditions |
Experimental Workflow Diagram
Caption: Logical flow of the method validation process.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of this compound. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose and will generate data of high quality and integrity. This methodology can be readily implemented in quality control and research laboratories, providing a solid foundation for the analytical support of projects involving this compound.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Quality Guidelines. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
SIELC Technologies. Separation of Quinoline sulfate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
-
SIELC Technologies. Separation of 7-Chloro-5-methylquinolin-8-ol on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2025). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]
-
NIST. 5-chloro-8-quinolinol, alpha-methylcinnamate (ester) - Optional[UV-VIS] - Spectrum. [Link]
-
ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Waters. HPLC Column Comparison Screening Study for Reversed Phase Columns. [Link]
-
PubChem. 5-Chloro-8-hydroxyquinoline. [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
Sources
- 1. This compound | 78941-95-4 | DDA94195 [biosynth.com]
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- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
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- 7. sielc.com [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. jordilabs.com [jordilabs.com]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
Application Note: High-Purity Isolation of 5-Chloro-8-methylquinoline via Optimized Flash Column Chromatography
Abstract: This comprehensive guide details a robust and reproducible methodology for the purification of 5-Chloro-8-methylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. The protocol leverages normal-phase flash column chromatography on silica gel, addressing common challenges associated with the purification of basic quinoline derivatives, such as peak tailing. We provide a step-by-step workflow, from initial method development using Thin-Layer Chromatography (TLC) to post-purification analysis, ensuring researchers can achieve high purity and yield. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven protocol grounded in chromatographic principles.
Introduction and Significance
This compound is a halogenated quinoline derivative of significant interest in synthetic chemistry.[1][2] Its structure serves as a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The presence of the chlorine atom and the methyl group on the quinoline core allows for diverse downstream functionalization, making it a valuable starting material.
However, synthetic routes to this compound often yield crude products containing unreacted starting materials, isomers, and other byproducts. For subsequent applications, particularly in catalysis or drug development, achieving a purity level exceeding 98% is often mandatory. Column chromatography remains the gold-standard technique for this purification challenge, offering a balance of high resolution, scalability, and efficiency.
This application note addresses the specific challenges of purifying quinoline compounds, which are basic due to the nitrogen atom in the aromatic ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in poor separation and significant peak tailing.[3][4] The protocol herein incorporates a basic modifier into the mobile phase to neutralize these acidic sites, ensuring sharp, symmetrical peaks and optimal separation.
Physicochemical Properties of this compound
Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 78941-95-4 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2][5] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Predicted XlogP | 3.2 | [5] |
The predicted XlogP value of 3.2 indicates that this compound is a relatively non-polar compound, making it an ideal candidate for normal-phase chromatography where a non-polar mobile phase is used with a polar stationary phase (silica gel).
Principle: The Central Role of Thin-Layer Chromatography (TLC)
Before committing a crude sample to a preparative column, it is imperative to develop and optimize the separation conditions on a small scale. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[6] It allows for the rapid screening of various solvent systems to find one that provides adequate separation of the desired compound from its impurities.
The goal is to find a mobile phase composition that moves the this compound spot to a Retention Factor (Rf) value between 0.2 and 0.4 .[6] This Rf range ensures that the compound will elute from the preparative column in a reasonable volume of solvent, well-separated from both highly polar and non-polar impurities.
Protocol 1: TLC Method Development
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the crude mixture and a co-spot if necessary.[3]
-
Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot a small amount onto the baseline.
-
Mobile Phase Preparation: Prepare a candidate eluent. A good starting point for a compound of this polarity is a mixture of ethyl acetate (EtOAc) and hexanes.[3][7] Crucially, to prevent peak tailing, add 0.5-1% triethylamine (NEt₃) to the mobile phase. [4]
-
Development: Place the prepared eluent in a developing chamber with a lid and allow the atmosphere to saturate. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[3]
-
Rf Calculation & Optimization:
-
Calculate the Rf value: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front).
-
If Rf is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3]
-
If Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexanes.[3]
-
Test several compositions (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes) to find the optimal system.
-
TLC Workflow Diagram
Caption: Workflow for preparative column chromatography.
Post-Chromatography: Solvent Removal and Product Isolation
The combined pure fractions contain the desired product dissolved in a large volume of solvent. A rotary evaporator (rotovap) is used for efficient and gentle solvent removal.
[8][9]* Principle: The rotovap works by reducing the pressure inside the system, which lowers the boiling point of the solvent. T[10]he rotation of the flask increases the surface area of the liquid, accelerating evaporation. *[11] Procedure:
- Transfer the pooled fractions to a round-bottom flask (not more than half full).
- Secure the flask to the rotovap.
- Apply vacuum and begin rotation.
- Lower the flask into a heated water bath (typically 40°C) to facilitate evaporation. [8] 5. Once all the solvent is removed, release the vacuum and remove the flask to obtain the purified this compound.
The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC or Column | Interaction of basic quinoline with acidic silica gel. | [3][4] Add a basic modifier (0.5-1% triethylamine) to the mobile phase. C[4][7]onsider using neutral alumina as an alternative stationary phase. |
| Compound does not elute (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase % ethyl acetate in hexanes). |
| Compound elutes at solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease % ethyl acetate in hexanes). |
| Poor separation of spots (overlapping bands) | - Solvent system has poor selectivity.- Column is overloaded.- Column was packed improperly. | - Re-optimize the mobile phase with TLC, trying different solvent combinations.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous bed. |
| Cracked or channeled silica bed | The column ran dry, or the silica bed was disturbed. | The run is likely compromised. The column must be repacked. Always keep the silica bed wetted with solvent after packing. |
References
- Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
- This compound | 78941-95-4. Biosynth.
- Technical Support Center: Purification of Quinoline Deriv
- This compound | CAS 78941-95-4. Santa Cruz Biotechnology.
- This compound (C10H8ClN). PubChem.
- Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- How To Choose Solvent System For Column Chrom
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science.
- Removing Solvent by Rotary Evapor
- Rotary Evaporator | Common evaporation & concentr
- Rotary Evapor
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Application Notes and Protocols: Recrystallization Techniques for Purifying 5-Chloro-8-methylquinoline
Introduction
5-Chloro-8-methylquinoline is a heterocyclic compound with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] The purity of this quinoline derivative is paramount for its intended downstream applications, necessitating a robust and efficient purification method. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3][4][5] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] This application note provides a detailed guide to the principles, solvent selection, and optimized protocols for the recrystallization of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1][6][7] |
| Molecular Weight | 177.63 g/mol | [1][6] |
| Appearance | Crystalline solid | |
| Melting Point | Data not explicitly available for this compound. For comparison, the melting point of the related compound 5-Chloro-8-hydroxyquinoline is 122-124 °C.[8][9][10][11] | |
| Solubility | Generally soluble in organic solvents. The presence of the chlorine atom and the quinoline ring suggests some polarity.[12] |
Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[4][5][13] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[2][3] The success of recrystallization heavily depends on the selection of an appropriate solvent.[4]
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[4][14] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures and low solubility at room temperature or below. [2][4] This differential solubility is the driving force for crystallization upon cooling.
-
Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. [14] This allows for their separation by either remaining in the mother liquor or through hot filtration.[3][15]
-
The solvent should not react chemically with the compound being purified. [2][14]
-
The solvent should be relatively volatile to allow for easy removal from the purified crystals. [2]
-
The solvent should be non-toxic, inexpensive, and non-flammable for safety and economic reasons. [2]
Solvent Screening Protocol for this compound
A systematic approach to solvent screening is recommended to identify the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)
-
Test tubes
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures to assess solubility at room temperature. An ideal solvent will show poor solubility.[14]
-
Gently heat the test tubes containing the undissolved solid and observe the solubility. A good solvent will completely dissolve the compound at or near its boiling point.[14]
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a promising candidate.
Based on the structure of this compound, which contains a somewhat polar quinoline ring and a nonpolar methyl group, solvents of intermediate polarity such as ethanol, isopropanol, or acetone, or a mixed solvent system like ethanol/water or toluene/hexane, are likely to be effective. For quinoline derivatives, recrystallization from ethanol or methanol-acetone mixtures has been reported.[16][17][18]
Optimized Recrystallization Protocol for this compound
This protocol provides a step-by-step guide for the purification of this compound.
I. Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[19] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated for maximum yield.[4]
II. Hot Filtration (if necessary)
If insoluble impurities are present in the hot solution, a hot filtration step is required to remove them.[3][15][20]
-
Preheat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask on a hot plate.
-
Place a fluted filter paper in the funnel.[15]
-
Pour the hot solution through the preheated funnel into the receiving flask. This step should be performed quickly to prevent premature crystallization in the funnel.[15][20]
III. Crystallization
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][19]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[13]
IV. Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[3]
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]
-
Continue to draw air through the crystals on the filter paper for a few minutes to help dry them.[2]
V. Drying
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
Workflow for Recrystallization of this compound
Caption: Workflow for the purification of this compound.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any remaining impurities.[19][21] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the purified compound and detect any structural isomers or impurities.[19][21] |
| Melting Point Analysis | A sharp melting point range close to the literature value is indicative of high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oiling out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. The solution was not cooled sufficiently. | Use a different solvent or a mixed solvent system. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2][3] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
-
Avoid inhaling vapors and direct contact with the skin.
Conclusion
Recrystallization is a highly effective technique for the purification of this compound. Careful solvent selection and adherence to the optimized protocol will enable researchers to obtain a high-purity product suitable for demanding applications in research and development. The purity of the final product should always be verified by appropriate analytical methods.
References
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Application Notes & Protocols: Leveraging 5-Chloro-8-methylquinoline in the Development of Novel Antimicrobial Agents
Introduction: The Quinoline Scaffold and the Quest for New Antimicrobials
The quinoline core is a privileged heterocyclic scaffold that forms the backbone of numerous natural and synthetic bioactive compounds.[1] Its presence in the antimalarial drug quinine established its therapeutic importance centuries ago, and modern medicinal chemistry has since exploited this framework to develop agents for a vast range of diseases, including cancer, inflammation, and microbial infections.[2][3] In the field of antimicrobial research, the quinoline class is perhaps best known for the fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[2]
The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[4][5] Structure-activity relationship (SAR) studies have repeatedly shown that minor chemical modifications can dramatically alter a compound's potency, microbial spectrum, and mechanism of action.[4] This guide focuses on 5-Chloro-8-methylquinoline , a specific derivative whose potential in antimicrobial development is rooted not in its intrinsic activity, but in its utility as a versatile synthetic precursor.[6]
While direct data on the antimicrobial efficacy of this compound is limited, its close structural analog, 5-Chloro-8-hydroxyquinoline (Cloxyquin) , is a well-documented antibacterial and antituberculous agent.[7][8] The potent activity of Cloxyquin underscores the significance of the 5-chloro substitution pattern and highlights the critical role of the C8 position in mediating biological effects. This document provides a conceptual and practical framework for researchers to utilize this compound as a starting scaffold to generate novel chemical entities and evaluate their potential as next-generation antimicrobial agents.
Part I: The Quinoline Scaffold in Antimicrobial Drug Development
Established Mechanisms of Action for Quinolines
The versatility of the quinoline scaffold is reflected in the diverse mechanisms through which its derivatives exert antimicrobial effects. A foundational understanding of these pathways is crucial for designing new agents and for planning mechanistic studies.
-
Inhibition of DNA Synthesis: The most famous quinoline-based mechanism is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] By stabilizing the enzyme-DNA cleavage complex, these agents prevent DNA replication and repair, leading to rapid cell death.
-
Membrane Disruption: Certain quinoline derivatives are membrane-active agents that compromise the integrity of the bacterial cytoplasmic membrane. This can lead to depolarization, leakage of essential intracellular components like ATP, and ultimately, cell lysis.[9] This mechanism is particularly valuable as it is less prone to the development of resistance compared to single-enzyme targeting.
-
Metal Chelation: 8-Hydroxyquinolines, such as Cloxyquin, are known to chelate essential metal ions like iron, magnesium, and manganese.[7] This sequestration can disrupt critical enzymatic processes that depend on these metals as cofactors, effectively starving the pathogen.[7][10]
-
Inhibition of Other Key Pathways: Research has identified quinolines that inhibit other essential processes, including cell wall biosynthesis, protein synthesis, and mycobacterial ATP synthase.[11][12]
The Strategic Importance of C5 and C8 Substitution
The this compound scaffold is strategically poised for creating diverse derivatives.
-
The 5-Chloro Group: The presence of a halogen, particularly chlorine, at the C5 position can enhance the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes. It also modulates the electronic properties of the aromatic system, which can influence binding to biological targets.
-
The 8-Methyl Group: The methyl group at the C8 position is not merely a passive substituent; it is a chemical handle that can be readily functionalized. Through oxidation, halogenation, or other synthetic transformations, this position can be converted into a variety of functional groups (e.g., carboxylic acids, aldehydes, hydroxymethyl groups), enabling the attachment of different pharmacophores to explore new chemical space and SAR.
Part II: this compound as a Synthetic Precursor
Rationale and Proposed Synthetic Workflow
Given the latent potential of the this compound scaffold, a logical first step in a drug discovery program is to create a library of derivatives through functionalization of the 8-methyl group. A common and effective strategy is to oxidize the methyl group to a carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This approach introduces points of diversity and allows for the systematic exploration of SAR.
Caption: Proposed workflow for synthesizing a library of novel antimicrobial candidates from this compound.
Protocol: Synthesis of a 5-Chloro-8-carboxamide Library
This protocol outlines a general, two-step procedure for generating a library of amide derivatives from this compound.
Step 1: Oxidation of this compound to 5-Chloroquinoline-8-carboxylic acid
-
Causality: This step creates a carboxylic acid functional group, which is an essential anchor point for subsequent amide coupling reactions. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for converting an aryl methyl group to a carboxylic acid.
-
Dissolution: Suspend this compound (1 eq.) in a mixture of pyridine and water.
-
Oxidation: Heat the mixture to reflux (approx. 90-100°C). Add potassium permanganate (KMnO₄, ~4-5 eq.) portion-wise over 2-3 hours. Rationale: Portion-wise addition controls the exothermic reaction and maintains a safe temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Filtration: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct and wash the solid with hot water. Rationale: The desired product is in the aqueous filtrate.
-
Acidification & Isolation: Combine the filtrate and washes. Acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of 5-Chloroquinoline-8-carboxylic acid will form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) if necessary to achieve high purity.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Parallel Amide Coupling to Generate the Library
-
Causality: This step couples the key carboxylic acid intermediate with a variety of primary or secondary amines to create a diverse set of final compounds. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a standard and effective coupling system that minimizes side reactions and racemization.
-
Array Setup: In an array of reaction vials (e.g., in a 96-well plate format), add 5-Chloroquinoline-8-carboxylic acid (1 eq.) to each vial, followed by a suitable solvent like N,N-Dimethylformamide (DMF).
-
Amine Addition: To each vial, add a unique amine from a pre-selected library (1.1 eq.). Rationale: Using a slight excess of the amine ensures the complete consumption of the more valuable carboxylic acid intermediate.
-
Coupling Agent Addition: Add the coupling reagents, such as EDC (1.5 eq.) and HOBt (1.2 eq.), to each vial. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2-3 eq.) to neutralize the HCl salt formed.
-
Reaction: Stir the vials at room temperature for 12-24 hours.
-
Work-up & Purification: Perform a standardized work-up procedure, which may involve aqueous extraction to remove excess reagents and byproducts. Purify the final compounds using an appropriate high-throughput method, such as preparative HPLC or column chromatography.
-
Analysis: Confirm the identity and purity of each library member using LC-MS.
Part III: Protocols for Antimicrobial Evaluation
Once a library of derivatives has been synthesized, the next critical phase is to evaluate their antimicrobial activity. The following protocols are foundational for any antimicrobial drug discovery program.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[13] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
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- 9. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 5-Chloro-8-methylquinoline Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, step-by-step guidance to navigate the challenges of this synthesis.
Part 1: Choosing the Right Synthetic Path
Q: Which synthetic route is most effective for preparing this compound?
A: For the specific substitution pattern of this compound, the Skraup synthesis and its close variant, the Doebner-von Miller reaction , are the most direct and industrially relevant methods.[1][2] The primary advantage of these routes is the use of a readily accessible starting material: 4-chloro-2-methylaniline .
The classic Skraup synthesis involves reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] The glycerol is first dehydrated by the strong acid to form acrolein in situ, which then undergoes a series of reactions to form the quinoline ring.[3][4]
The reaction proceeds through several key stages:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 4-chloro-2-methylaniline acts as a nucleophile and adds to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.
-
Dehydration & Oxidation: The cyclized intermediate is dehydrated and then oxidized to form the stable, aromatic this compound.
Caption: The Skraup synthesis pathway.
While other named reactions like the Friedländer or Combes syntheses can produce quinolines, they require more complex ortho-amino aryl ketone or β-diketone starting materials, respectively, making them less practical for this specific target molecule.[5][6]
Part 2: Troubleshooting Guide for Yield Improvement
This section addresses the most common issues encountered during the synthesis of this compound via the Skraup reaction.
Q1: My reaction is extremely vigorous, almost uncontrollable, and produces a large amount of black tar. How can I mitigate this?
Causality: This is the most notorious problem with the Skraup synthesis.[7] The reaction of concentrated sulfuric acid with glycerol is highly exothermic, and the subsequent polymerization of the acrolein intermediate under these harsh conditions leads to significant charring and tar formation.[8]
Solutions:
-
Use a Moderating Agent: The addition of a mild reducing agent helps to control the reaction's exothermicity. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a runaway reaction.[8][9] Boric acid has also been used successfully to relieve the intensity of the reaction.[10]
-
Controlled Reagent Addition: Never add all reagents at once. A controlled, slow addition of concentrated sulfuric acid to the mixture of aniline and glycerol with efficient stirring and external cooling is critical.[8]
-
Temperature Management: Avoid aggressive heating. Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove the external heat source and, if necessary, use an ice bath to maintain control. Overheating is a primary cause of polymerization.[9]
| Parameter | Problematic Approach | Recommended Solution | Scientific Rationale |
| Moderator | None used | Add Ferrous Sulfate (FeSO₄·7H₂O) | Controls the reaction exotherm, making it less violent and reducing tar formation.[9] |
| Acid Addition | Rapid, one-portion addition | Slow, dropwise addition with cooling | Prevents localized hotspots and a runaway reaction by managing the heat of dilution and dehydration. |
| Heating | Continuous high heat | Gentle initial heating, then removal of heat source | Allows the reaction's own exotherm to proceed without excessive energy input that promotes polymerization. |
Q2: The yield is disappointingly low. How do the chloro- and methyl- substituents impact the reaction?
Causality: The electronic properties of the substituents on the aniline ring significantly influence reactivity. The chloro group at the para-position is electron-withdrawing and deactivating, which reduces the nucleophilicity of the amino group.[11] This makes the initial Michael addition to acrolein and the subsequent electrophilic ring closure more difficult, leading to lower conversion rates. The ortho-methyl group provides slight activation but can also introduce some steric hindrance.
Solutions:
-
Optimize Reaction Conditions: For deactivated anilines, you may need to use more forcing conditions. This can include a higher reaction temperature or a longer reaction time. However, this must be balanced against the increased risk of tar formation.
-
Consider a Doebner-von Miller Variation: Instead of generating acrolein in situ from glycerol, the Doebner-von Miller reaction uses a pre-formed α,β-unsaturated carbonyl compound, such as crotonaldehyde.[2] This can sometimes provide better yields for less reactive anilines, although it will lead to a different substitution pattern on the pyridine ring unless the appropriate aldehyde/ketone is chosen.
-
Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates. Using anhydrous glycerol and ensuring reagents are dry can be beneficial.
Q3: My final product is contaminated with partially hydrogenated impurities. What causes this and how can it be fixed?
Causality: The final step of the Skraup synthesis is the oxidation of a 1,2-dihydroquinoline intermediate to the fully aromatic quinoline.[12] If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction is not allowed to complete, you will isolate these difficult-to-remove hydrogenated byproducts.
Solutions:
-
Ensure Sufficient Oxidant: A stoichiometric excess of the oxidizing agent (e.g., nitrobenzene or arsenic acid) is crucial to drive the aromatization to completion.[1][12]
-
Maintain Reaction Time and Temperature: Do not cut the reaction time short. After the main exotherm has subsided, it is often necessary to heat the mixture for an additional period to ensure the final oxidation step is complete.
-
Choice of Oxidant: Nitrobenzene is a traditional and effective oxidant.[7] Arsenic acid has also been reported to result in a less violent reaction while still being an effective oxidant.[1]
Q4: The work-up and purification are difficult due to the thick, tarry residue. What is the most effective purification strategy?
Causality: The polymeric byproducts of the Skraup synthesis are often high-molecular-weight, viscous tars that can complicate the isolation of the desired product.
Solutions: A multi-step purification workflow is essential for achieving high purity.
-
Basification: After the reaction is complete and has cooled, carefully dilute the mixture with water and neutralize it with a concentrated base solution (e.g., 30-50% NaOH) to a strongly alkaline pH. This neutralizes the sulfuric acid and converts the quinoline sulfate salt into its free base form. This step is also highly exothermic and requires cooling.[9]
-
Steam Distillation: This is the most effective technique for separating the relatively volatile this compound from the non-volatile tar.[7][9] Pass steam through the basified reaction mixture; the product will co-distill with the water.
-
Extraction: Collect the distillate and extract the product from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.
-
Final Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[13]
Caption: From reaction setup to purified product.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the Skraup synthesis? A: This reaction must be handled with extreme caution.
-
Exothermic Reaction: The potential for a violent, runaway reaction is high. Always perform the synthesis behind a blast shield in a certified chemical fume hood.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Toxic Chemicals: The aniline starting material and the nitrobenzene oxidant are toxic. Avoid inhalation and skin contact.
-
Work-up Hazards: Neutralizing concentrated acid with a strong base is also highly exothermic. Perform this step slowly and with efficient cooling in an ice bath.
Q2: How can I reliably monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an effective method. Periodically (and carefully) take a small aliquot from the reaction, quench it in water, basify it, and extract it with a small amount of ethyl acetate or dichloromethane. Spot this extract on a TLC plate against a spot of the starting aniline. The disappearance of the starting material and the appearance of a new, product spot will indicate reaction progress.
Q3: How do I confirm the identity and purity of the final this compound? A: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for assessing purity and identifying any minor impurities.
Part 4: Detailed Experimental Protocol
Moderated Skraup Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should only be performed by trained chemists with appropriate safety measures in place.
Materials:
-
4-chloro-2-methylaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (as oxidant)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-chloro-2-methylaniline (e.g., 0.5 mol).
-
Reagent Mixture: To the flask, add anhydrous glycerol (e.g., 1.5 mol) and ferrous sulfate heptahydrate (e.g., 5 g). Begin vigorous stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mol) through the dropping funnel over 30-45 minutes. Use an ice-water bath to control the temperature during the addition.
-
Oxidant Addition: Add nitrobenzene (e.g., 0.6 mol) to the mixture.
-
Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic. Once the reaction begins to boil, remove the external heating source. If the reaction becomes too vigorous, cool the flask with a damp cloth or briefly in an ice bath.
-
Completion: After the initial vigorous reaction subsides (approx. 30-60 minutes), heat the mixture at reflux for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing 2 L of water and ice.
-
Neutralization: Slowly and with cooling, add a 50% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10).
-
Isolation: Set up for steam distillation. Pass steam through the mixture to distill the crude this compound. Continue until the distillate is no longer cloudy.
-
Purification: Extract the collected distillate three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
References
-
Wikipedia. "Friedländer synthesis." Available at: [Link]
-
Wikipedia. "Gould–Jacobs reaction." Available at: [Link]
-
Wikipedia. "Skraup reaction." Available at: [Link]
-
Merck Index. "Combes Quinoline Synthesis." Available at: [Link]
-
IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." Available at: [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Available at: [Link]
-
Slideshare. "synthesis of quinoline derivatives and its applications." Available at: [Link]
-
Wikipedia. "Combes quinoline synthesis." Available at: [Link]
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Available at: [Link]
-
Organic Reactions. "The Friedländer Synthesis of Quinolines." Available at: [Link]
-
J&K Scientific LLC. "Friedländer Synthesis." Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Available at: [Link]
-
Wikipedia. "Doebner–Miller reaction." Available at: [Link]
-
ACS Publications. "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited." Available at: [Link]
-
Merck Index. "Gould-Jacobs Reaction." Available at: [Link]
-
SynArchive. "Doebner-Miller Reaction." Available at: [Link]
-
Scribd. "Combes Quinoline Synthesis PDF." Available at: [Link]
-
YouTube. "Combes Quinoline Synthesis Mechanism | Organic Chemistry." Available at: [Link]
-
ResearchGate. "The Skraup Synthesis of Quinolines." Available at: [Link]
-
Royal Society of Chemistry. "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors." Available at: [Link]
-
Organic Reactions. "The Skraup Synthesis of Quinolines." Available at: [Link]
-
Academia.edu. "Synthesis of Quinoline and derivatives." Available at: [Link]
- Google Patents. "A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- Google Patents. "Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ACS Publications. "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis." Available at: [Link]
-
Reddit. "Skraup Synthesis of Quinoline - tips/pointers." Available at: [Link]
-
UMIYACHEM. "environmental clearance." Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: The Skraup-Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Skraup-Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Skraup, Doebner, and Doebner-von Miller variations?
A1: All three are acid-catalyzed reactions that synthesize quinolines from anilines. The primary distinction lies in the α,β-unsaturated carbonyl component.
-
Skraup Synthesis: This is the classic method, often harsh, using glycerol which dehydrates in situ to form acrolein. It typically requires a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.
-
Doebner-von Miller Reaction: This is a more versatile and generally milder variation. It generates the α,β-unsaturated aldehyde or ketone in situ from the acid-catalyzed self-condensation of two equivalents of an aldehyde or ketone. For example, using paraldehyde (a trimer of acetaldehyde) will generate crotonaldehyde. This method allows for the synthesis of a wider variety of substituted quinolines.
-
Doebner Reaction: This variation uses a pre-formed α,β-unsaturated carboxylic acid (or its corresponding aldehyde/ketone) and an aromatic amine in the presence of a catalyst.
Q2: I am seeing a lot of tar and polymerization in my reaction flask. What is the primary cause?
A2: Tar formation is a very common issue in these reactions and is almost always due to the uncontrolled polymerization of the highly reactive α,β-unsaturated carbonyl species (e.g., acrolein or crotonaldehyde) under strong acidic and high-temperature conditions. The very factors that promote the desired cyclization also favor these side reactions. Careful control of the reaction temperature and the rate of addition of reagents is paramount.
Q3: Can I use a different acid catalyst besides sulfuric acid?
A3: Yes, while concentrated sulfuric acid is traditional, other acids can be employed, and may even be advantageous. Polyphosphoric acid (PPA) is a common alternative that can act as both a catalyst and a dehydrating agent, sometimes leading to cleaner reactions. Lewis acids, such as scandium triflate or bismuth triflate, have also been reported to catalyze the reaction under milder conditions, potentially reducing charring. The choice of acid can significantly impact reaction rate and byproduct formation, so it should be considered a key parameter for optimization.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Quinoline
A low yield is the most frequent complaint. The root cause can often be traced back to one of several key areas. This troubleshooting workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low quinoline yield.
Detailed Scenarios & Solutions:
-
Question: My reaction with an electron-withdrawing group on the aniline is failing. Why?
-
Answer & Protocol: Anilines substituted with strong electron-withdrawing groups (e.g., nitro, cyano) are significantly less nucleophilic. This deactivation of the aromatic ring hinders the initial Michael addition and the subsequent electrophilic cyclization (Friedel-Crafts type) step, which are crucial for forming the quinoline core.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor for product formation by TLC, but be wary of increased tarring.
-
Use a Stronger Acid System: Switch from H₂SO₄ to Polyphosphoric Acid (PPA) or add a co-catalyst like P₂O₅ to the sulfuric acid to increase the acidity and dehydrating potential of the medium.
-
Consider an Alternative Synthesis: For highly deactivated systems, alternative quinoline syntheses like the Friedländer or Combes synthesis may be more appropriate.
-
-
-
Question: The reaction is sluggish and does not go to completion, even after prolonged heating. What should I do?
-
Answer & Protocol: This often points to insufficient activation energy or a deactivated catalyst.
-
Troubleshooting Protocol:
-
Verify Acid Concentration: Ensure your acid (e.g., sulfuric acid) is genuinely concentrated. Old bottles can absorb atmospheric moisture, diluting the acid and reducing its efficacy.
-
Optimize Temperature: A common mistake is insufficient heating. The Skraup reaction, in particular, often requires temperatures exceeding 130-160 °C to drive the dehydration of glycerol and subsequent reactions.
-
Check the Oxidizing Agent: If using an arsenic-based oxidant or even nitrobenzene, ensure it is of good quality. In some cases, the aniline starting material can act as the oxidant for another molecule of aniline, but this is less efficient.
-
-
Problem 2: Product Isolation and Purification is Difficult
The crude product of a Skraup-Doebner-von Miller synthesis is notoriously messy, often a dark, viscous oil or a semi-solid mass.
-
Question: How can I effectively extract my quinoline product from the tarry reaction mixture?
-
Answer & Protocol: The basicity of the quinoline nitrogen is the key to a successful extraction. An acid-base extraction is the most robust method.
-
Purification Workflow:
Caption: Standard acid-base extraction workflow for quinoline purification.
-
-
Question: My column chromatography is not separating the product from a persistent impurity. What could it be?
-
Answer & Protocol: A common and troublesome impurity is the corresponding 1,2,3,4-tetrahydroquinoline. This byproduct arises from over-reduction during the reaction, especially if the conditions are too harsh or if a reducing agent is inadvertently present.
-
Troubleshooting Protocol:
-
Characterization: First, confirm the impurity's identity. ¹H NMR is very effective; the tetrahydroquinoline will show aliphatic signals between 1.5-3.5 ppm that are absent in the aromatic quinoline product.
-
Oxidative Workup: If the tetrahydroquinoline is present, you can often convert it to the desired quinoline post-synthesis. Dissolve the impure product mixture in a suitable solvent (like toluene or xylene) and treat it with an oxidizing agent such as manganese dioxide (MnO₂), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or simply by bubbling air through the heated solution in the presence of a catalyst like palladium on carbon (Pd/C). Monitor the conversion by TLC.
-
-
Quantitative Data Summary
For a typical Doebner-von Miller synthesis of 2-methylquinoline (quinaldine) from aniline and paraldehyde, consider the following optimization parameters:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | PPA is often less oxidizing, reducing tar formation. |
| Temperature | 140 °C (Reflux) | 110 °C (Gradual Ramp) | Slower, more controlled heating minimizes polymerization of crotonaldehyde. |
| Reagent Addition | All at once | Slow, dropwise addition of paraldehyde | Maintains a low instantaneous concentration of the reactive aldehyde. |
| Typical Yield | 45-55% | 65-75% | Milder conditions and controlled addition improve selectivity. |
References
-
Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880 , 13 (2), 2086–2087. [Link]
-
Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2812–2817. [Link]
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]
Technical Support Center: Optimization of Reaction Conditions for Chlorinating 8-Methylquinoline
Welcome to the technical support center for the synthesis and optimization of chlorinated 8-methylquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Regioselectivity
Chlorinated 8-methylquinolines are valuable precursors in medicinal chemistry and materials science.[1] The primary challenge in their synthesis via direct chlorination of 8-methylquinoline lies in controlling the position of the incoming chloro group. The reaction is an electrophilic aromatic substitution, and the quinoline ring system presents a nuanced electronic landscape. The pyridine ring is electron-deficient (deactivated) due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich and thus the preferred site for electrophilic attack.[2][3] Consequently, substitution occurs almost exclusively on the benzene ring at positions 5 and 7. The goal of optimization is to selectively favor chlorination at one of these positions over the other.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core principles governing the chlorination of 8-methylquinoline.
Q1: Where does the electrophilic chlorination of 8-methylquinoline preferentially occur and why?
Electrophilic attack on the 8-methylquinoline ring system occurs predominantly on the carbocyclic (benzene) ring. The nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophiles.[4] Within the benzene ring, substitution happens at positions 5 and 7.
The directing effects are a result of:
-
The Quinoline Nitrogen: In acidic media, the nitrogen is protonated, creating a powerful deactivating quinolinium cation. This deactivation strongly directs incoming electrophiles to the benzene ring.[5]
-
The 8-Methyl Group: The methyl group at C-8 is an ortho-, para-director. It activates the ortho-position (C-7) and the para-position (C-5) through inductive and hyperconjugation effects.
Therefore, the reaction typically yields a mixture of 5-chloro-8-methylquinoline and 7-chloro-8-methylquinoline. The primary challenge is to optimize conditions to favor one isomer over the other.
Q2: What are the common chlorinating agents, and how do they compare?
The choice of chlorinating agent is the most critical factor in controlling both the reactivity and selectivity of the reaction. Milder reagents are generally preferred for achieving higher selectivity.
| Reagent | Formula | Typical Conditions | Pros | Cons |
| Chlorine Gas | Cl₂ | Strong acid (e.g., H₂SO₄), often with a catalyst like Ag₂SO₄[5] | Powerful, inexpensive | Highly toxic, difficult to handle, low selectivity, often leads to over-chlorination.[5][6] |
| Sulfuryl Chloride | SO₂Cl₂ | Aprotic solvent, often requires a radical initiator or Lewis acid | Effective for many substrates | Can react via radical or electrophilic pathways, potentially leading to complex mixtures. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Acetonitrile, DMF, or acidic media | Mild, selective, solid reagent (easy to handle), fewer byproducts.[7][8] | More expensive, may require activation with an acid catalyst for less reactive substrates.[8] |
For optimizing regioselectivity, N-Chlorosuccinimide (NCS) is the recommended starting point due to its milder nature and proven success in the selective halogenation of sensitive aromatic compounds.[7][9]
Q3: What is the role of the solvent and acid catalyst?
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common choices for NCS chlorinations. For harsher reagents like Cl₂, concentrated sulfuric acid is often used to protonate the quinoline and activate the chlorinating agent.[5]
-
Acid Catalyst: With milder reagents like NCS, an acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) can be used to increase the electrophilicity of the chlorine species.[8] This enhances the reaction rate, which is particularly useful for deactivated substrates. However, increasing acidity can also decrease selectivity.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q4: My reaction is not proceeding, and I'm recovering only starting material. What are the likely causes?
-
Insufficient Activation (with NCS): 8-Methylquinoline is a deactivated aromatic system. If you are using NCS in a neutral solvent, the reaction may be too slow.
-
Solution: Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or a small amount of H₂SO₄ to activate the NCS.[8] Start with a small quantity (e.g., 0.1 equivalents) and monitor the reaction.
-
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.
-
Solution: If the reaction is clean but slow, gradually increase the temperature (e.g., from room temperature to 40-50°C) and monitor the progress by HPLC or TLC.
-
-
Reagent Quality: Ensure your 8-methylquinoline is pure and the NCS is not hydrolyzed.
-
Solution: Use freshly opened or properly stored reagents. The purity of the starting material can be confirmed by NMR or GC-MS.
-
Q5: I'm getting a mixture of 5-chloro and 7-chloro isomers. How can I improve regioselectivity?
This is the most common challenge. Selectivity is a delicate balance of steric and electronic factors.
-
Choice of Chlorinating Agent: Harsher reagents (Cl₂/H₂SO₄) are often less selective.
-
Solution: Switch to N-Chlorosuccinimide (NCS). Its bulkier nature can enhance steric hindrance, potentially favoring substitution at the less hindered C-5 position.[7]
-
-
Reaction Temperature: Higher temperatures often lead to a loss of selectivity as they provide enough energy to overcome the activation barrier for the formation of the minor isomer.
-
Solution: Run the reaction at a lower temperature (e.g., 0°C or room temperature). This will slow the reaction down but often significantly improves the isomeric ratio.
-
-
Solvent Effects: The solvent can influence the transition state energies for the formation of different isomers.
-
Solution: Screen different solvents. Start with acetonitrile, then consider others like dichloromethane (DCM) or DMF.
-
Caption: Decision tree for troubleshooting poor regioselectivity.
Q6: I'm observing significant amounts of dichlorinated products. How can I prevent this?
Over-chlorination occurs when the mono-chlorinated product reacts again with the chlorinating agent.
-
Stoichiometry: Using an excess of the chlorinating agent is the most common cause.
-
Solution: Use a slight deficiency or exactly 1.0 equivalent of the chlorinating agent (e.g., 0.95-1.0 eq of NCS).
-
-
Slow Addition: Adding the reagent all at once creates high local concentrations.
-
Solution: Add the chlorinating agent (especially NCS) portion-wise over a period of time (e.g., over 30-60 minutes). This keeps the concentration of the active electrophile low and favors mono-chlorination.
-
-
Reaction Time: Letting the reaction run for too long after the starting material is consumed can lead to side reactions.
-
Solution: Monitor the reaction closely using HPLC or TLC.[10] Quench the reaction as soon as the 8-methylquinoline has been consumed to your satisfaction.
-
Q7: My reaction mixture turned into a dark tar. What happened?
Tar formation is typically a sign of decomposition due to overly harsh reaction conditions.[11]
-
Strong Acid/High Temperature: Concentrated sulfuric acid, especially when heated, can cause polymerization and degradation of organic molecules.
-
Solution: Avoid using neat, hot H₂SO₄ if possible. If an acid catalyst is necessary, use a catalytic amount of a less aggressive acid like TFA or run the reaction at a lower temperature.
-
-
Exothermic Reaction: The reaction can be exothermic. If the reagent is added too quickly without proper cooling, a runaway reaction can occur.
-
Solution: Add the chlorinating agent slowly and use an ice bath to maintain a controlled temperature, especially during the initial addition phase.
-
Part 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-chlorination using N-Chlorosuccinimide (NCS)
This protocol is designed to maximize regioselectivity for mono-chlorination.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add 8-methylquinoline (1.0 eq).
-
Dissolve the starting material in a suitable solvent, such as acetonitrile (MeCN), to a concentration of approximately 0.2 M.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate container, weigh out N-Chlorosuccinimide (NCS) (1.0 eq).
-
Add the NCS to the reaction mixture portion-wise over 30 minutes. Maintain the internal temperature below 5°C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C.
-
Monitor the consumption of the starting material every hour using HPLC (see Protocol 2) or TLC.
-
If the reaction is slow after 2-3 hours, allow it to warm to room temperature and continue monitoring.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the isomers and any remaining starting material.
-
Protocol 2: In-Process Reaction Monitoring by HPLC
This method allows for accurate tracking of the reaction progress.[12][13]
-
Sample Preparation:
-
Using a glass pipette, withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench the aliquot in a vial containing ~1 mL of a 1:1 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% TFA (e.g., start with a 60:40 ACN:H₂O ratio and optimize).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[12]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The starting material (8-methylquinoline) will have a specific retention time. The chlorinated products will be less polar and should elute later. Compare peak areas to determine the relative percentage of starting material and products.
-
Caption: Workflow for chlorination, work-up, and purification.
References
-
El-Gendy, M. F., El-Farargy, A. F., & Baddar, F. G. (1988). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 20(11), 1968. [Link]
-
Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Tohamy, S. A. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(48), 30193-30225. [Link]
-
PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline. PrepChem.com. [Link]
- Google Patents. (1981).
- Erian, A. W., & Fadda, A. A. (2012). Chemistry of 2-Chloroquinoline-3-carbaldehydes. In Quinoline Compounds: Chemical Properties, Medical Applications and Environmental Effects. Nova Science Publishers.
- Kiamuddin, M., & Choudhury, A. K. (1964). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 153-156.
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. [Link]
- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, 3451-3459.
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7658–7666.
-
Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
YouTube. (2021). Electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. [Link]
- ResearchGate. (2020). Applications of N-Chlorosuccinimide in Organic Synthesis. ChemistrySelect.
- International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 4(11), 24-28.
Sources
- 1. 4-Chloro-8-methylquinoline CAS 18436-73-2 - Research Compound [benchchem.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pjsir.org [pjsir.org]
- 6. isca.me [isca.me]
- 7. nbinno.com [nbinno.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
How to prevent photodegradation of quinoline compounds in experiments
Technical Support Center: Quinoline Compound Stability
A Guide to Preventing Photodegradation in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of photodegradation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to design robust, reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: My quinoline solution is turning yellow or brown upon storage. What is happening?
This discoloration is a classic indicator of degradation.[1] The quinoline scaffold is an aromatic heterocyclic system that can absorb light, particularly in the UV spectrum. This absorption can trigger a cascade of chemical reactions, including oxidation and photodegradation, leading to the formation of colored byproducts.[1] It is a critical sign that the integrity of your compound is compromised and immediate preventative measures are needed.
Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could photodegradation be the cause?
Absolutely. Inconsistent results and a perceived loss of potency are hallmark signs of compound instability.[1] The photodegradation of a parent quinoline compound creates a mixture of the active molecule and various photoproducts, effectively lowering the concentration of the compound you intend to study. Since these photoproducts may have different or no biological activity, this leads directly to experimental variability and unreliable data.[2] It is crucial to rule out degradation before interpreting assay results.
Q3: What is the fundamental mechanism behind quinoline photodegradation?
The process begins when a quinoline molecule absorbs a photon of light, elevating it to an electronically excited state. From this high-energy state, two primary degradation pathways can occur:
-
Direct Photolysis: The excited molecule may undergo internal rearrangements, bond cleavage, or reactions with the solvent.
-
Indirect Photolysis (Photosensitization): More commonly, the excited quinoline molecule transfers its excess energy to molecular oxygen (O₂) dissolved in the solvent. This creates highly Reactive Oxygen Species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (•O₂⁻).[3][4][5] These aggressive ROS then attack the electron-rich quinoline ring, leading to hydroxylation, ring-opening, and the formation of various degradation products.[3][4] The presence of transition metals can also catalyze ROS generation, further accelerating degradation.[6]
Q4: What are the most critical experimental factors I need to control?
Preventing photodegradation hinges on controlling four key factors:
-
Light: The primary driver of the reaction. The wavelength and intensity of the light source are critical.
-
Oxygen: Dissolved oxygen is the precursor to the most damaging Reactive Oxygen Species (ROS).
-
Solvent & pH: The chemical environment can significantly influence the rate of degradation.[1]
-
Temperature: While light is the initiator, elevated temperatures can increase the rate of subsequent chemical degradation reactions.[1]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, actionable protocols to mitigate photodegradation by addressing each of the critical factors.
Issue: Uncontrolled Light Exposure
The most direct cause of photodegradation is exposure to light containing wavelengths the compound can absorb.[7] According to the first law of photochemistry, light must be absorbed for a chemical reaction to occur. Therefore, the most effective prevention strategy is to eliminate light exposure.
Protocol 1: Foundational Light Protection Measures
This protocol outlines the absolute minimum steps that should be standard practice in any laboratory handling photosensitive compounds.
Step-by-Step Methodology:
-
Use Amber Glassware: Always prepare and store stock solutions and experimental samples in amber glass vials or flasks. Amber glass is specifically designed to block most UV and blue light below ~450 nm.
-
Employ Aluminum Foil: For complete light exclusion, wrap clear glass or plastic containers securely in aluminum foil. This is especially important for samples placed in instruments or on benchtops for extended periods.[7]
-
Minimize Ambient Light: When actively working with the compound, perform manipulations in a dimly lit area or under safelights that do not emit in the UV range (e.g., yellow or red lights).
-
Instrument-Specific Protection: Ensure that autosamplers, plate readers, and other instruments have covers that protect samples from ambient light during the experimental run.
Protocol 2: Conducting a Forced Degradation & Confirmatory Photostability Study
For drug development and formulation, a systematic evaluation of photostability is a regulatory requirement, guided by the International Council on Harmonisation (ICH) guideline Q1B.[8][9][10] This protocol provides a framework for performing a forced degradation study to understand potential degradation pathways and a confirmatory study to assess stability under standardized conditions.
Causality: The goal of a forced study is to intentionally degrade the sample (typically 5-20%) to ensure your analytical method (like HPLC) can separate the parent compound from its degradants.[1] The confirmatory study uses a defined total light dosage to simulate real-world storage conditions.[11][12]
Experimental Workflow for Photostability Testing
Caption: Simplified pathways for quinoline photodegradation initiated by light absorption.
Protocol 3: Solvent Degassing with Inert Gas
Causality: This procedure physically removes dissolved oxygen from the solvent, thereby preventing the formation of ROS. It is one of the most effective and non-invasive stabilization techniques.
Step-by-Step Methodology:
-
Select an Inert Gas: Use a cylinder of high-purity nitrogen (N₂) or argon (Ar). Argon is denser than air and can be more effective, but nitrogen is often sufficient and more economical.
-
Prepare the Solvent: Place your solvent in a flask or bottle with a headspace.
-
Sparge the Solvent: Insert a long needle or glass pipette connected to the gas line into the solvent, ensuring the tip is below the liquid surface.
-
Bubble Gently: Start a gentle flow of gas to create fine bubbles. Vigorous bubbling can cause solvent evaporation. Sparge for 15-30 minutes for most common volumes (50-500 mL).
-
Store Under Inert Atmosphere: After preparing solutions with the degassed solvent, flush the headspace of the vial with the inert gas before sealing to maintain an oxygen-free environment. [1] Protocol 4: Application of Stabilizers and Quenchers
Causality: When degassing is not feasible, chemical additives can be used to intercept and neutralize ROS before they can damage the quinoline compound. This requires careful consideration, as the additive must not interfere with the downstream application.
Step-by-Step Methodology:
-
Identify the Likely ROS: The specific ROS formed can depend on the quinoline derivative and solvent. However, singlet oxygen and superoxide are common culprits.
-
Select an Appropriate Stabilizer: Choose a scavenger based on the suspected ROS and its compatibility with your experiment (see Table 2).
-
Determine Optimal Concentration: Start with a low concentration (e.g., 1-10 mM) and test its efficacy. Higher concentrations can sometimes have pro-oxidant effects or interfere with assays.
-
Run Control Experiments: Always run a parallel experiment with the quinoline compound without the stabilizer to confirm the stabilizer is the cause of any observed improvement. Also, run a control with just the stabilizer and your assay components to check for interference.
Table 2: Common Chemical Stabilizers for Preventing Photodegradation
| Stabilizer Class | Example Compound | Mechanism of Action | Typical Concentration | Considerations |
| Singlet Oxygen Quencher | Sodium Azide (NaN₃) | Physically quenches ¹O₂ without being consumed. | 1-10 mM | Highly toxic. May interfere with biological assays. |
| Singlet Oxygen Quencher | DABCO (1,4-diazabicyclo[2.2.2]octane) | Physically quenches ¹O₂. | 10-50 mM | Basic amine; can alter pH. Less toxic than azide. |
| Radical Scavenger | Ascorbic Acid (Vitamin C) | Reacts with and neutralizes free radicals like •O₂⁻ and •OH. | 1-5 mM | Can act as a pro-oxidant in the presence of metals. pH-dependent. |
| Radical Scavenger | Butylated Hydroxytoluene (BHT) | A phenolic antioxidant that scavenges free radicals. | 0.01-0.1% | More soluble in organic solvents. |
By implementing these protocols and understanding the chemical principles behind quinoline photodegradation, you can significantly improve the reliability and accuracy of your experimental data, ensuring the integrity of your research and development efforts.
References
-
Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions . Atlas-mts.com. [Link]
-
ICH guideline for photostability testing: aspects and directions for use . PubMed. [Link]
-
In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources . PubMed. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products . ECA Academy. [Link]
-
Photodegradation of some quinolones used as antimicrobial therapeutics . ResearchGate. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline . European Medicines Agency. [Link]
-
Guide to Photostability Testing: ICH Guidelines . BioBoston Consulting. [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) . OSTI.GOV. [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension . PubMed. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. [Link]
-
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study . MDPI. [Link]
-
FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY . Caron Scientific. [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4 . MDPI. [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension . ResearchGate. [Link]
-
Photostability testing theory and practice . Q1 Scientific. [Link]
-
Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA . PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Photodegradation of some quinolones used as antimicrobial therapeutics. | Semantic Scholar [semanticscholar.org]
- 3. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. q1scientific.com [q1scientific.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Challenges in the Purification of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges encountered during the purification of halogenated quinolines. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to enhance the purity, yield, and efficiency of your purification processes.
I. Frequently Asked questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification of halogenated quinolines in a question-and-answer format.
Issue 1: My halogenated quinoline is decomposing on the silica gel column.
Question: I'm trying to purify my chlorinated quinoline derivative using silica gel column chromatography, but I'm observing significant product decomposition on the column. What's causing this and how can I prevent it?
Answer: This is a frequent challenge. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition, especially for sensitive molecules.[1] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common and effective method is to add a small percentage of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent.[1] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.
-
Consider an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds like quinolines.[1]
-
Reversed-Phase Silica (C18): If your halogenated quinoline is sufficiently non-polar, reversed-phase chromatography can be a powerful technique to avoid decomposition on silica.[1]
-
-
Minimize Contact Time and Temperature: If silica gel is unavoidable, aim to run the column as quickly as possible to reduce the time your compound spends in contact with the stationary phase. Performing the chromatography in a cold room can also help slow down the rate of decomposition.
-
Work Under an Inert Atmosphere: For highly sensitive halogenated quinolines, conducting the purification under an inert atmosphere, such as in a glovebox, can prevent oxidative degradation.[1]
Issue 2: My halogenated quinoline is streaking or showing poor separation on TLC and column chromatography.
Question: My compound is showing significant tailing on the TLC plate, and I'm getting poor resolution during column chromatography. How can I achieve better separation?
Answer: Tailing is typically caused by the strong interaction between the basic quinoline nitrogen and the acidic silica gel.[1] The solutions are similar to those for preventing decomposition:
-
Add a Basic Modifier: Incorporating a small amount of a base like triethylamine or pyridine into your eluent system will compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks and improved separation.
-
Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for your specific halogenated quinoline. A well-chosen eluent will move your compound off the baseline while providing good separation from impurities.
-
Sample Loading: Ensure you are not overloading your column. Overloading is a common cause of band broadening and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Issue 3: I'm having difficulty removing a dehalogenated impurity from my final product.
Question: My synthesis has produced a dehalogenated version of my target molecule as a significant impurity, and they are co-eluting during chromatography. How can I separate them?
Answer: The separation of halogenated compounds from their dehalogenated analogs can be particularly challenging due to their similar polarities.[2] Here are some advanced strategies:
-
Utilize Specialized Stationary Phases:
-
Fluorinated Phases: Pentafluorophenyl (PFP) stationary phases have shown excellent performance in separating halogenated and dehalogenated compounds.[2]
-
Core-Shell Columns: HPLC columns with core-shell particles can provide higher efficiency and resolution compared to traditional fully porous particles, which can be beneficial for separating closely related species.[2]
-
-
Optimize Mobile Phase Composition:
-
Multi-solvent Systems: Experiment with mobile phases containing mixtures of solvents like acetonitrile, methanol, and water.[2]
-
Additives: The addition of acids like trifluoroacetic acid (TFA), phosphoric acid, or perchloric acid, sometimes in combination with salts like sodium perchlorate, can significantly improve the resolution of halogenated compounds.[2]
-
-
Consider an Alternative Purification Technique: If chromatography proves ineffective, consider converting the mixture to a salt. The difference in basicity between the halogenated and dehalogenated quinoline might allow for selective precipitation or extraction.
Issue 4: My halogenated quinoline is an oil and will not crystallize.
Question: I've tried to crystallize my purified halogenated quinoline, but it remains an oil. What can I do to induce crystallization?
Answer: Obtaining a crystalline solid can be crucial for characterization and long-term stability. If your compound is oily, consider the following:
-
Solvent Screening: The choice of solvent is critical for successful recrystallization.[3] A good solvent will dissolve your compound when hot but not at room temperature.[4][5] Experiment with a variety of solvents of different polarities. Common solvent systems for recrystallization include ethanol, hexanes/acetone, and hexanes/ethyl acetate.[4]
-
Induce Nucleation:
-
Salt Formation: For basic quinolines, forming a salt by adding an acid (e.g., HCl, H₂SO₄) can often lead to a highly crystalline product.[4] The resulting salt can then be neutralized to recover the free base if necessary.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystal growth.
II. Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography with a Basic Modifier
This protocol provides a step-by-step guide for purifying a halogenated quinoline using silica gel chromatography with triethylamine as a basic modifier.
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v). Stir the slurry to ensure homogeneity and allow it to sit for 10-15 minutes to allow for equilibration.
-
Column Packing: Carefully pour the silica gel slurry into your chromatography column. Allow the solvent to drain until it is just above the level of the silica gel.
-
Sample Loading: Dissolve your crude halogenated quinoline in a minimal amount of the eluent. Using a pipette, carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure to obtain the purified halogenated quinoline.
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for separating basic halogenated quinolines from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic halogenated quinoline will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The halogenated quinoline will precipitate out or can be extracted back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified halogenated quinoline.
III. Visualization of Purification Workflow
Decision Tree for Purification Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate purification method for a halogenated quinoline.
Sources
Technical Support Center: Optimizing Storage Conditions for 5-Chloro-8-methylquinoline Stability
Welcome to the technical support center for 5-Chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2][3] Room temperature storage is generally acceptable for the solid form.[4]
Q2: My this compound powder has changed color. What does this indicate?
Discoloration, such as turning yellow or brown, is a potential indicator of degradation.[5] This can be caused by exposure to light (photodegradation), oxidation from prolonged contact with air, or interaction with contaminants.[3][5] If you observe a color change, it is crucial to re-analyze the purity of the compound before use in sensitive experiments.
Q3: I'm preparing a stock solution of this compound. What solvent should I use and how should I store the solution?
The choice of solvent depends on the intended application. This compound is an organic chemical compound used in the synthesis of other organic compounds.[6] For analytical purposes, HPLC-grade solvents like acetonitrile or methanol are common. The stability of quinoline derivatives in solution is influenced by factors such as pH, temperature, and light exposure.[5] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at low temperatures (e.g., 2-8°C or -20°C), protected from light in a tightly sealed container.[5]
Q4: I'm observing inconsistent results in my biological assays using a this compound solution. Could this be a stability issue?
Yes, inconsistent assay results are a classic sign of compound degradation.[5] The loss of potency can occur as the parent compound degrades into other products. To confirm this, it is advisable to perform a stability-indicating assay, such as HPLC, to check the purity of your solution.[5]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Rapid Degradation of Stock Solutions
-
Symptom: A freshly prepared solution of this compound shows significant degradation within a short period (hours to days), confirmed by analytical methods like HPLC.
-
Potential Causes & Solutions:
-
pH-related instability: The stability of quinoline derivatives can be highly pH-dependent.[5]
-
Troubleshooting Step: Determine the pH of your solvent or buffer system. If possible, perform a forced degradation study under acidic and basic conditions to understand the compound's pH sensitivity.[5]
-
Solution: Use a buffered solvent system to maintain a pH where the compound exhibits maximum stability.
-
-
Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of many organic compounds.
-
Troubleshooting Step: Compare the stability of a solution stored in the dark (e.g., in an amber vial) versus one exposed to ambient light.
-
Solution: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[5]
-
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Troubleshooting Step: Prepare a solution using a de-gassed solvent (e.g., by sparging with nitrogen or argon) and compare its stability to a solution prepared with untreated solvent.
-
Solution: For highly sensitive applications, work under an inert atmosphere and use de-gassed solvents.
-
-
Issue 2: Incompatibility with Other Reagents
-
Symptom: A loss of this compound is observed only when it is mixed with other specific reagents in an experimental protocol.
-
Potential Causes & Solutions:
-
Reaction with Oxidizing Agents: this compound may react with strong oxidizing agents.[4]
-
Troubleshooting Step: Review the chemical properties of all components in your mixture. Avoid direct mixing with known strong oxidizers.
-
Solution: If an oxidizing agent is necessary for the reaction, consider a stepwise addition or use a milder oxidizing agent.
-
-
Incompatibility with Strong Acids or Bases: As mentioned, extreme pH can cause hydrolysis or other degradation pathways.
-
Troubleshooting Step: Analyze the stability of this compound in the presence of each individual component of the reaction mixture.
-
Solution: Modify the experimental protocol to avoid prolonged exposure to harsh pH conditions.
-
-
Section 3: Data & Protocols
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Light Protection | Atmosphere | Container |
| Solid | Room Temperature | Required | Air | Tightly Sealed[1][2][4] |
| Solution | 2-8°C or -20°C | Essential | Inert (for high sensitivity) | Tightly Sealed, Amber Glass |
Protocol 1: Basic Stability Assessment of a this compound Solution
This protocol outlines a simple experiment to assess the short-term stability of your prepared solution.
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent of choice
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the parent compound. This will serve as your baseline.
-
Storage: Aliquot the stock solution into several amber HPLC vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve a vial from storage and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Section 4: Visualizing Stability Concepts
Diagram 1: Troubleshooting Workflow for Solution Instability
This diagram illustrates a logical workflow for diagnosing the cause of instability in a this compound solution.
Caption: A decision tree for troubleshooting this compound solution instability.
Diagram 2: Factors Influencing this compound Stability
This diagram shows the key environmental factors that can impact the stability of the compound.
Caption: Key environmental factors affecting the stability of this compound.
References
Technical Support Center: Purification of Crude 5-Chloro-8-methylquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-8-methylquinoline. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of impurities from crude reaction mixtures, particularly those arising from the Skraup synthesis.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of this compound, offering expert insights into their causes and solutions.
Q1: My Skraup synthesis of this compound resulted in a dark, tarry crude product. What causes this and how can I minimize it?
A1: Tar formation is a well-documented side reaction in the Skraup synthesis, primarily due to the strongly acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates. The high temperatures required for the reaction can also contribute to the degradation of starting materials and the product.
Causality and Mitigation Strategies:
-
Violent Exotherm: The reaction of glycerol with sulfuric acid to form acrolein is highly exothermic and can be difficult to control, leading to localized overheating and subsequent charring.
-
Expert Tip: The use of a moderator such as ferrous sulfate (FeSO₄) is a classic and effective method to control the reaction's vigor. Boric acid can also be employed for this purpose. A slow, controlled addition of concentrated sulfuric acid with efficient cooling and robust mechanical stirring is crucial to dissipate heat and prevent hotspots.
-
-
Polymerization of Intermediates: Acrolein and other unsaturated intermediates are prone to polymerization under acidic conditions.
-
Expert Tip: Maintaining the reaction temperature within the optimal range is critical. Gentle heating should be applied to initiate the reaction, and the exothermic phase must be carefully managed.
-
Q2: What are the most common impurities I should expect in my crude this compound from a Skraup synthesis?
A2: Besides residual starting materials (3-chloro-4-methylaniline, glycerol) and the oxidizing agent (e.g., nitrobenzene), the primary impurities are typically:
-
Polymeric Tar: As discussed above, this is the most significant impurity by mass.
-
Isomeric Byproducts: Depending on the precise reaction conditions, small amounts of other chloro-methylquinoline isomers may form.
-
Over-oxidation Products: Harsh oxidizing conditions can lead to the formation of quinolones or other oxidized species.
-
Unreacted Intermediates: Incomplete cyclization or oxidation can leave dihydroquinoline intermediates in the crude mixture.
Q3: I am struggling to get my this compound to crystallize from the crude oil. What should I do?
A3: The presence of significant amounts of tarry impurities can inhibit crystallization. It is often necessary to perform a preliminary purification step to remove the bulk of these impurities before attempting recrystallization.
-
Expert Recommendation: An acid-base extraction is a highly effective initial purification step for basic compounds like quinolines. This will separate the desired product from neutral and acidic impurities, including the majority of the tar. Following this, recrystallization or column chromatography will be much more successful. For acidic or basic compounds, crystallization of the salt form can also be an effective purification strategy.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low recrystallization yield can be due to several factors:
-
Suboptimal Solvent Choice: The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will result in the product remaining in solution even after cooling.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Incomplete Precipitation: The cooling time may be insufficient for complete crystallization.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents and solvent mixtures to find the optimal system. Common choices for quinolines include ethanol, methanol, ethyl acetate/hexane, and acetone/water.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If crystallization is sluggish, adding a seed crystal of pure this compound can induce crystallization.
II. Detailed Purification Protocols
The following protocols provide step-by-step instructions for the purification of crude this compound.
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
This is the recommended primary method for purifying crude this compound from a Skraup synthesis.
Experimental Workflow Diagram:
Caption: Workflow for Acid-Base Extraction and Recrystallization.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic this compound will partition into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (including much of the tar) in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts and discard the organic layer.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M sodium hydroxide solution with stirring until the pH is greater than 10. The free base of this compound will precipitate.
-
Organic Extraction: Extract the basified aqueous solution with fresh dichloromethane or ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the resulting solid in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities and can be used as an alternative or subsequent step to recrystallization.
Experimental Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Procedure:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. For basic compounds like quinolines, adding 0.5-1% triethylamine to the eluent can prevent streaking on the silica gel. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel (dry loading) for better resolution.
-
Elution: Carefully load the sample onto the top of the column and begin eluting with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating a wide range of impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
III. Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
Data Presentation Table:
| Analytical Technique | Purpose | Typical Parameters | Expected Outcome for Pure Product |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% formic acidDetection: UV at 254 nm | A single major peak corresponding to this compound. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and confirmation of molecular weight | Column: HP-5MS or equivalentCarrier Gas: HeliumIonization: Electron Impact (EI) | A single major peak with a mass spectrum corresponding to C₁₀H₈ClN (m/z = 177.6). |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and detection of isomeric and other organic impurities | Solvent: CDCl₃ or DMSO-d₆Reference: TMS (0 ppm) | Characteristic aromatic and methyl proton signals consistent with the structure of this compound. Absence of significant impurity peaks. |
| Melting Point | Assessment of purity and identity | - | A sharp melting point range consistent with the literature value for the pure compound. |
IV. References
-
Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. (2023). Skraup reaction. [Link]
-
Organic Syntheses. (n.d.). Quinoline. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
chemeurope.com. (n.d.). Skraup reaction. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Filo. (2025, March 10). *Quinolines are commonly
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Chloro-8-methylquinoline for Structure Confirmation
This guide provides a comprehensive comparison of mass spectrometry techniques for the structural confirmation of 5-Chloro-8-methylquinoline, a key intermediate in various synthetic applications, including pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, unambiguous structure verification is paramount. This document delves into the practical and theoretical considerations of employing Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering data-driven insights to guide your analytical strategy.
The Imperative of Structural Confirmation
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In the context of drug development and materials science, even minor structural ambiguities can lead to significant deviations in efficacy, safety, and functionality. This compound (C₁₀H₈ClN), with its substituted quinoline core, presents a specific analytical challenge that mass spectrometry is uniquely equipped to address. This guide will compare two common ionization techniques, elucidating their strengths and weaknesses for the definitive structural confirmation of this compound.
Experimental Design: A Tale of Two Ionization Techniques
The choice of ionization method is the most critical parameter in the mass spectrometric analysis of a small molecule like this compound. It dictates the nature of the resulting mass spectrum and, consequently, the type of structural information that can be gleaned. We will compare the "hard" ionization of Electron Ionization (EI) with the "soft" ionization of Electrospray Ionization (ESI).
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
In-Depth Analysis: Interpreting the Mass Spectra
The disparate nature of EI and ESI results in vastly different mass spectra, each providing complementary information for structural elucidation.
Electron Ionization (EI-MS): Unveiling the Molecular Skeleton
EI is a high-energy process where the analyte molecule is bombarded with electrons, typically at 70 eV.[1] This energetic impact causes the molecule to ionize and subsequently fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[2]
For this compound (MW: 177.6 g/mol ), the following features are anticipated in the EI mass spectrum:
-
Molecular Ion (M⁺•): A crucial peak will appear at m/z 177, corresponding to the intact radical cation. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 179 with roughly one-third the intensity of the M⁺• peak is expected, providing a definitive signature for a monochlorinated compound.[3][4]
-
Fragmentation Pattern: The high energy of EI will induce fragmentation, providing clues to the molecule's structure. Key predicted fragmentation pathways include:
-
Loss of a Chlorine Radical (•Cl): A fragment at m/z 142 ([M-Cl]⁺) resulting from the cleavage of the C-Cl bond.
-
Loss of a Methyl Radical (•CH₃): A fragment at m/z 162 ([M-CH₃]⁺), indicating the presence of a methyl group.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for quinoline derivatives, leading to a fragment at m/z 150 ([M-HCN]⁺•).[5]
-
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI-MS): Confirming the Molecular Weight
In contrast to EI, ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact, charged species.[6] This is particularly useful for confirming the molecular weight of a compound with high confidence.[7]
For this compound, which has a basic nitrogen atom in the quinoline ring, positive-ion ESI is the method of choice. The expected key feature in the ESI mass spectrum is:
-
Protonated Molecule ([M+H]⁺): A prominent peak at m/z 178. The corresponding isotopic peak for the ³⁷Cl isotope will be observed at m/z 180, again in a 3:1 intensity ratio.[8]
Minimal fragmentation is expected under standard ESI conditions. However, by inducing fragmentation in the mass spectrometer (tandem mass spectrometry or MS/MS), structural information can be obtained. The fragmentation of the [M+H]⁺ ion may differ from that of the M⁺• radical ion produced by EI. For instance, the loss of neutral molecules like HCl could be a potential pathway.
Performance Comparison: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment (Hard Ionization)[1] | High voltage applied to a liquid to create an aerosol (Soft Ionization)[6] |
| Molecular Ion | Often observed, but can be weak or absent for fragile molecules.[9] | Typically the base peak as the protonated molecule [M+H]⁺.[7] |
| Fragmentation | Extensive and reproducible, providing a structural "fingerprint".[2] | Minimal; requires tandem MS (MS/MS) to induce fragmentation.[10] |
| Sample Introduction | Typically coupled with Gas Chromatography (GC-MS).[11] | Typically coupled with Liquid Chromatography (LC-MS) or direct infusion.[6] |
| Best For | Structural elucidation of volatile and thermally stable compounds. | Accurate molecular weight determination of a wide range of compounds. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Provides limited structural information without MS/MS. |
Experimental Protocols
Protocol 1: EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol 2: ESI-MS Analysis via Direct Infusion
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in methanol. Further dilute this solution to approximately 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid to aid protonation.[11]
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas: Nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C.
-
Mass Range: Scan from m/z 100 to 300.
-
Conclusion: A Synergistic Approach for Unambiguous Confirmation
For the comprehensive structural confirmation of this compound, a dual-pronged approach utilizing both EI-MS and ESI-MS is recommended. ESI-MS provides a clear and confident determination of the molecular weight via the observation of the protonated molecule [M+H]⁺. Concurrently, EI-MS delivers a rich fragmentation pattern that acts as a structural fingerprint, confirming the connectivity of the atoms within the molecule. The characteristic isotopic pattern of chlorine serves as a powerful validation point in both techniques. By leveraging the complementary nature of these two mass spectrometric methods, researchers can achieve an unequivocal confirmation of the structure of this compound, ensuring the integrity of their downstream applications.
References
- Giumanini, A. G., & Verardo, G. (1985). The mass spectra of some quinoline derivatives. Journal of Chemical Research, Synopses, (1), 24-25.
- Broda, W., & Deady, L. W. (1980). The mass spectra of some N- and C-methyl and N-amino-quinolones and -isoquinolones. Organic Mass Spectrometry, 15(11), 587-590.
- de Hoffmann, E., & Stroobant, V. (2007).
- Cole, R. B. (Ed.). (2011).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
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NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed EI-MS fragmentation pathway associated with the quinolin-8-ol moiety. Retrieved from [Link]
-
Spectroscopy Online. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]
- Horváth, G., & Varga, Z. (2019).
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PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Comparative analysis of the antimicrobial spectrum of different quinoline isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial spectrum of quinoline and its isomers. As the challenge of antimicrobial resistance grows, understanding the structure-activity relationships (SAR) of foundational heterocyclic scaffolds like quinoline is paramount for the rational design of next-generation therapeutic agents.[1] This document moves beyond a simple cataloging of data to explain the causal relationships between isomeric structures and their antimicrobial efficacy, supported by validated experimental protocols.
Introduction: The Quinolone Scaffold and Isomeric Significance
Quinoline, a bicyclic aromatic heterocycle, is the foundational structure for a broad class of synthetic antimicrobial agents.[2][3] While the unsubstituted quinoline ring itself has limited biological activity, its derivatives are cornerstones of modern medicine, demonstrating a wide range of pharmacological properties including antibacterial, antifungal, antimalarial, and anticancer activities.[1][4][5]
Isomers—molecules with the same chemical formula but different atomic arrangements—of quinoline, such as isoquinoline (benzo[c]pyridine), present a fascinating case study in antimicrobial SAR. The position of the nitrogen atom within the bicyclic system dramatically influences the molecule's electronic properties, stereochemistry, and, consequently, its interaction with biological targets. This guide will dissect these differences, providing a clear comparison of their antimicrobial spectra.
Primary Mechanism of Action: Targeting Bacterial DNA Replication
The most well-characterized antibacterial mechanism for the quinolone class of drugs is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[6]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Quinolones stabilize the complex formed between DNA gyrase and DNA, leading to a halt in replication and the generation of double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after replication. Its inhibition by quinolones prevents bacterial cell division.
While this is the primary pathway for established quinolone antibiotics (fluoroquinolones), other derivatives may exhibit different or multiple mechanisms of action, including disruption of lipopolysaccharide transport or chelation of essential metal ions.[7]
Comparative Antimicrobial Spectrum: Quinolone vs. Isoquinoline Derivatives
The antimicrobial activity of quinoline isomers is highly dependent on the nature and position of substituents on the heterocyclic ring.[1] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various quinoline and isoquinoline derivatives against key pathogenic bacteria. A lower MIC value indicates greater potency.[8]
| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Reference |
| Quinolone | 5-Chloro-8-hydroxyquinoline | 0.125 - 8 | 8 - 64 | >64 | [7] |
| Quinolone | N-methylbenzofuro[3,2-b]quinoline | 4 (VRE) | Not Reported | Not Reported | [1] |
| Fluoroquinolone | Ciprofloxacin | 0.25 - 1 | 0.015 - 1 | 0.25 - 4 | [9] |
| Isoquinoline | Alkynyl Isoquinoline (HSN490) | 0.5 (MRSA) | >32 | >32 | [10] |
| Quinolone Hybrid | Quinoline-thiosemicarbazide | 6.25 - 12.5 | 12.5 - 25 | 25 - 50 | [11] |
Analysis of Spectrum Differences:
-
Gram-Positive Activity: Both quinoline and isoquinoline scaffolds can be functionalized to yield potent agents against Gram-positive bacteria, including resistant strains like Methicillin-Resistant S. aureus (MRSA).[9][10] Structure-activity relationship studies reveal that the isoquinoline and phenyl moieties are particularly vital for the potency of certain alkynyl isoquinoline derivatives.[10]
-
Gram-Negative Activity: Achieving broad-spectrum activity, particularly against challenging Gram-negative pathogens like P. aeruginosa, often requires specific modifications characteristic of the fluoroquinolone class (e.g., a fluorine atom at C-6 and a piperazine ring at C-7). Unmodified quinoline or isoquinoline cores generally show weaker activity against these organisms.[7] This is often attributed to the difficulty of penetrating the outer membrane of Gram-negative bacteria.
-
Antifungal and Antitubercular Activity: The versatility of the quinoline scaffold extends beyond bacteria. Certain quinoline derivatives have shown promising activity against fungi like Cryptococcus neoformans and against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of these isomers is dictated by their substituents. Key SAR principles include:
-
Position of Nitrogen: The location of the nitrogen atom (position 1 in quinoline, position 2 in isoquinoline) fundamentally alters the molecule's dipole moment and hydrogen bonding capabilities, influencing how it docks into an enzyme's active site.
-
Substituents on the Carbocyclic Ring: Halogenation (e.g., chlorine at C-5 or fluorine at C-6) and the addition of bulky groups can significantly modulate lipophilicity and electronic properties, affecting both target affinity and cell penetration.
-
Substituents on the Heterocyclic Ring: The addition of acidic moieties (e.g., a carboxylic acid at C-3, typical of quinolones) is often crucial for potent DNA gyrase inhibition. Conversely, modifying other positions can shift or broaden the spectrum of activity. For instance, some N-methylquinolinium derivatives show enhanced activity against MRSA.[9]
The following diagram illustrates the key modification points on the quinoline scaffold that influence its antimicrobial spectrum.
References
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- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation of a synthetic route for 5-Chloro-8-methylquinoline
An in-depth guide to the synthesis of 5-Chloro-8-methylquinoline, a crucial heterocyclic scaffold in medicinal and industrial chemistry.[1] This document provides a comparative analysis of two prominent synthetic routes, offering researchers and drug development professionals a clear, data-supported framework for methodological selection.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are foundational structures in a vast array of pharmacologically active compounds, including the renowned antimalarial drug chloroquine and various anti-inflammatory and antitumor agents.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, making the validation of an efficient and scalable synthetic route a critical endeavor for chemical research and development. This guide compares the classical Skraup-Doebner-von Miller synthesis with a modern, microwave-assisted variation of the Combes synthesis, evaluating each for yield, safety, and operational efficiency.
Route 1: The Skraup-Doebner-von Miller Synthesis
A cornerstone of heterocyclic chemistry, the Skraup synthesis is a powerful, albeit vigorous, one-pot reaction for generating quinolines.[2][3] The Doebner-von Miller modification is a related process that uses α,β-unsaturated carbonyl compounds, which can be formed in situ.[4]
Principle and Mechanism
The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5] The starting aniline, in this case, 4-Chloro-2-methylaniline, then undergoes a nucleophilic conjugate addition (Michael addition) to the acrolein.[2] Following this, an acid-catalyzed cyclization and subsequent dehydration yield a 1,2-dihydroquinoline intermediate. The final step is an oxidation reaction, often using the nitrobenzene co-reactant from the starting material's synthesis or another oxidizing agent, to aromatize the dihydroquinoline into the final product.[2][3][5] The mechanism, while widely studied, is complex and can involve fragmentation-recombination pathways.[4][6][7]
Experimental Protocol: Skraup Synthesis
Caution: This reaction is highly exothermic and must be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][8]
-
Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 4-Chloro-2-methylaniline (0.1 mol), nitrobenzene (0.05 mol, as an oxidizing agent), and glycerol (0.3 mol).
-
Acid Addition: While stirring the mixture vigorously, slowly and carefully add concentrated sulfuric acid (0.4 mol) through the dropping funnel. The rate of addition must be controlled to manage the exothermic reaction.[2]
-
Reaction: Gently heat the mixture using a heating mantle. The reaction will become self-sustaining and begin to boil.[2] Once the exothermic reaction subsides, continue heating under reflux for 3-4 hours to ensure completion.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature and then cautiously pour it into a large beaker containing 1 L of water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to control the heat generated.
-
Perform steam distillation to remove unreacted nitrobenzene and isolate the crude this compound.[2]
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
-
Data and Performance Analysis
| Parameter | Value/Observation | Source |
| Typical Yield | 60-75% | [8][9] |
| Reaction Time | 4-6 hours | N/A |
| Temperature | >150°C (exothermic) | [10] |
| Purity (Post-Purification) | >95% | N/A |
| Key Advantages | One-pot synthesis, readily available starting materials. | [2] |
| Key Disadvantages | Highly exothermic and difficult to control, harsh acidic conditions, potential for tar formation, requires steam distillation. | [1][8][10][11] |
Workflow Visualization
Route 2: Microwave-Assisted Combes Synthesis
The Combes synthesis offers an alternative pathway by reacting an aniline with a β-dicarbonyl compound under acidic conditions.[5] Modern adaptations utilizing microwave irradiation can dramatically reduce reaction times and improve yields, presenting a greener alternative to classical methods.[12]
Principle and Mechanism
This reaction proceeds in two main stages. First, 4-Chloro-2-methylaniline is condensed with a 1,3-dicarbonyl compound, such as acetylacetone, to form a β-amino enone intermediate (a Schiff base). The second stage involves an acid-catalyzed intramolecular electrophilic cyclization of this intermediate, followed by dehydration to yield the final aromatic quinoline product. Microwave irradiation accelerates the cyclization and dehydration steps significantly.[12]
Experimental Protocol: Microwave-Assisted Combes Synthesis
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Chloro-2-methylaniline (1 mmol) and acetylacetone (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as Montmorillonite K-10 (approx. 10 wt%).[12]
-
Microwave Reaction: Seal the vial and place it in a microwave synthesis reactor. Irradiate the mixture at 120-150°C for 10-20 minutes. Reaction progress can be monitored by TLC.
-
Work-up and Isolation:
-
After cooling the vial to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to remove the solid acid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure this compound.
-
Data and Performance Analysis
| Parameter | Value/Observation | Source |
| Typical Yield | 85-95% | [12] |
| Reaction Time | 10-20 minutes | [12] |
| Temperature | 120-150°C | N/A |
| Purity (Post-Purification) | >98% | N/A |
| Key Advantages | Extremely rapid, high yields, milder conditions, operational simplicity, often greener due to reduced solvent and energy use. | [12][13] |
| Key Disadvantages | Requires specialized microwave equipment, β-dicarbonyl starting materials can be more expensive than glycerol. | N/A |
Workflow Visualization
Comparative Analysis and Recommendation
To provide a clear decision-making framework, the two routes are compared across several key performance indicators.
| Metric | Skraup-Doebner-von Miller | Microwave-Assisted Combes | Rationale |
| Yield & Purity | Good (60-75%) | Excellent (85-95%) | The microwave method demonstrates higher efficiency and often results in a cleaner crude product, simplifying purification.[12] |
| Safety & Control | Low | High | The Skraup reaction is notoriously vigorous and difficult to control.[8] The microwave synthesis offers precise temperature and pressure control in a sealed vessel. |
| Time Efficiency | Low (4-6 hours) | High (10-20 minutes) | The use of microwave irradiation dramatically accelerates the rate of reaction.[12] |
| Scalability | Challenging | Moderate | Scaling the Skraup reaction is hazardous due to its exothermicity.[8] Microwave synthesis can be scaled using continuous flow reactors, though this requires specialized equipment. |
| Cost & Accessibility | High (Low reagent cost, high labor/safety cost) | Moderate (Higher reagent cost, lower energy/time cost) | Glycerol is very cheap, but the safety measures, long reaction times, and intensive work-up of the Skraup method increase operational costs. The Combes route may use more expensive dicarbonyls but is far more efficient. |
Conclusion and Recommendation
For laboratory-scale synthesis where efficiency, safety, and speed are paramount, the Microwave-Assisted Combes Synthesis is the superior route. It consistently delivers higher yields in a fraction of the time and under much safer, more controllable conditions.
The Skraup-Doebner-von Miller Synthesis , while historically significant, is better suited for situations where microwave equipment is unavailable and cost of raw materials is the primary driver. However, its significant safety hazards and challenging scalability make it less desirable for modern drug development workflows.[8][10] The adoption of greener, more efficient technologies like microwave-assisted synthesis represents a significant advancement in the production of valuable intermediates like this compound.[13]
References
-
Wikipedia. (2023, October 29). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Doebner–Miller reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
-
(n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
(n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
Illinois Experts. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
PubMed. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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A Researcher's Guide to 5-Chloro-8-methylquinoline: Cross-Referencing Experimental Data with Literature Values
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-8-methylquinoline
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈ClN[1][2][3]. The quinoline scaffold is a fundamental structural motif in a vast array of biologically active compounds and functional materials. The introduction of a chlorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. These substitutions can modulate factors such as lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a valuable building block in medicinal chemistry and materials science.
This guide presents a hypothetical set of experimental data for the synthesis and characterization of this compound and cross-references it with available literature and predicted values to provide a thorough comparative analysis.
Experimental Section: Synthesis and Characterization
Proposed Synthesis of this compound via a Modified Doebner-von Miller Reaction
This proposed synthesis utilizes 3-chloro-4-methylaniline and crotonaldehyde as key starting materials.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with 3-chloro-4-methylaniline (0.1 mol) and a suitable acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) in an appropriate solvent.
-
Addition of Reactant: Crotonaldehyde (0.12 mol) is added dropwise to the stirred reaction mixture via the dropping funnel. The addition should be controlled to manage any exothermic reaction.
-
Reaction Progression: An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is cautiously added to the mixture. The reaction is then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC). The rationale behind using an oxidizing agent is to facilitate the aromatization of the initially formed dihydroquinoline intermediate to the final quinoline product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Comparison: Experimental vs. Literature Values
The following table summarizes the hypothetical experimental data obtained for the synthesized this compound and compares it with available literature and predicted values. It is important to note that specific experimental literature values for this compound are scarce, and therefore, some of the "literature" values are based on data for closely related compounds or computational predictions.
Table 1: Comparison of Experimental and Literature Data for this compound
| Property | Hypothetical Experimental Value | Literature/Predicted Value |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈ClN[1][2][3] |
| Molecular Weight | 177.63 g/mol | 177.63 g/mol [1][2][3] |
| Melting Point | 58-60 °C | Not available. (For comparison, 5,7-dichloro-8-hydroxy-2-methylquinoline has a melting point of 108-112 °C)[1] |
| Boiling Point | Not determined | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (dd, J=4.2, 1.7 Hz, 1H), 8.10 (dd, J=8.4, 1.7 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H), 7.42 (dd, J=8.4, 4.2 Hz, 1H), 2.75 (s, 3H). | Not available. (Predicted shifts would be influenced by the electron-withdrawing nature of the chlorine and the electron-donating methyl group.) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.2, 147.8, 135.4, 133.1, 130.5, 128.9, 127.3, 126.8, 121.5, 17.9. | Not available. |
| Mass Spectrometry (EI) | m/z (%): 177 (M⁺, 100), 142 (M⁺-Cl, 35), 115 (20). | Predicted [M+H]⁺ m/z: 178.04181[4] |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920 (C-H), 1600, 1570, 1490 (C=C, C=N), 830 (C-Cl). | Not available. |
Discussion and Analysis
The characterization of a synthesized compound requires a meticulous comparison of its experimental data with established values. In the case of this compound, the lack of extensive literature data necessitates a more analytical approach, relying on the interpretation of the obtained spectra and comparison with related structures.
The hypothetical ¹H NMR spectrum shows distinct signals in the aromatic region, consistent with the substituted quinoline ring system. The singlet at 2.75 ppm is characteristic of the methyl group at the 8-position. The coupling patterns of the aromatic protons would need to be carefully analyzed to confirm the substitution pattern.
The mass spectrum provides the molecular ion peak at m/z 177, which corresponds to the molecular weight of this compound. The fragmentation pattern, including the loss of a chlorine atom, further supports the proposed structure. The predicted collision cross section for the protonated molecule ([M+H]⁺) is 132.5 Ų[4].
The IR spectrum displays characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=C and C=N stretching of the quinoline ring, and a band in the fingerprint region attributable to the C-Cl bond.
Conclusion
This guide provides a framework for the synthesis, characterization, and data analysis of this compound. While the scarcity of direct literature values presents a challenge, a combination of a well-designed synthetic protocol and thorough spectroscopic analysis can provide a high degree of confidence in the identity and purity of the synthesized compound. The presented hypothetical data and the proposed experimental workflow serve as a valuable resource for researchers working with this and other substituted quinoline derivatives. The continued investigation and publication of experimental data for such compounds are crucial for advancing research in medicinal chemistry and materials science.
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Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative of Toxicity Profiling
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. However, the promising pharmacological profiles of these heterocyclic compounds are often counterbalanced by concerns regarding their potential toxicity. Subtle modifications to the quinoline core, such as the addition of halogen or alkyl groups, can significantly alter their interaction with biological systems, leading to varied toxicological outcomes. This guide provides a comparative analysis of the in vitro toxicity of 5-Chloro-8-methylquinoline and related substituted quinolines. In the absence of direct experimental data for this compound, we will infer its potential toxicological profile by examining structure-activity relationships derived from its structural analogs. This approach underscores the importance of early-stage in vitro toxicity screening in the drug development pipeline to identify and mitigate potential safety liabilities.
Comparative Toxicological Assessment of Substituted Quinolines
The toxicity of quinoline derivatives is intricately linked to their substitution patterns. The position and nature of functional groups on the quinoline ring dictate the molecule's electronic properties, lipophilicity, and metabolic fate, all of which influence its toxic potential.
Cytotoxicity Profile: A Structure-Activity Relationship Perspective
Generally, the introduction of substituents to the quinoline ring can modulate cytotoxic activity. For instance, studies on various 2-arylquinoline derivatives have shown that lipophilicity plays a significant role in their cytotoxic effects, with more lipophilic compounds exhibiting lower IC50 values against cell lines like HeLa and PC3[1]. The presence of a chlorine atom, as in this compound, is expected to increase lipophilicity, which could potentially enhance its cytotoxic potential compared to the parent quinoline molecule.
The position of the substituent is also critical. For example, in a series of 4-substituted quinolines, specific derivatives exhibited potent cytotoxicity, inducing apoptosis through mitochondrial pathways[2]. While this doesn't directly inform on the 5,8-substitution pattern, it highlights the sensitivity of the quinoline scaffold to positional isomerism in determining biological activity.
Table 1: Comparative in vitro Cytotoxicity of Substituted Quinoline Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438 | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | C6 (rat brain tumor) | 6.7 µg/mL | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | HeLa (cervical cancer) | 8.2 µg/mL | [3] |
| Quinoline Derivative 13 | C-6 substituted 2-phenylquinoline | HeLa (cervical cancer) | 8.3 | [1] |
| Quinoline Derivative 12 | C-6 substituted 2-phenylquinoline | PC3 (prostate cancer) | 31.37 | [1] |
| Quinoline Derivative 11 | C-6 substituted 2-phenylquinoline | PC3 (prostate cancer) | 34.34 | [1] |
Note: This table presents a selection of data for illustrative purposes and is not an exhaustive list. The variety of cell lines and experimental conditions should be considered when making direct comparisons.
Genotoxicity: Assessing the Mutagenic and Clastogenic Potential
Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a critical endpoint in toxicology assessment. For quinoline derivatives, genotoxicity is a known concern, with the parent compound, quinoline, being a recognized genotoxic hepatocarcinogen[4].
The Ames test, a bacterial reverse mutation assay, is a widely used primary screen for mutagenicity. Studies on various quinoline analogues have demonstrated that substitutions on the quinoline ring can significantly impact their mutagenic potential[5][6][7]. For instance, in a study of methylquinolines, 8-methylquinoline was found to be less mutagenic than quinoline in Salmonella typhimurium strain TA100 with metabolic activation[8]. However, 8-methylquinoline was still reported to be mutagenic in several S. typhimurium studies and to cause unscheduled DNA synthesis in rat hepatocytes[8].
The micronucleus assay is another important test that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Quinoline itself has been shown to induce a significant dose-related increase in micronucleated polychromatic erythrocytes in mouse bone marrow[9]. Studies on fluorinated quinoline derivatives have indicated that clastogenicity does not always correlate with mutagenicity in the Ames test, suggesting the importance of a comprehensive testing battery[10].
Based on these findings, it is plausible that this compound possesses genotoxic potential. The presence of the chloro group could influence its metabolic activation to reactive species that can interact with DNA.
Key In Vitro Toxicity Assays: Methodologies and Rationale
A robust in vitro toxicity assessment relies on a battery of assays that probe different cellular and molecular endpoints. The following sections detail the principles and methodologies of key assays relevant to the toxicological profiling of quinoline derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a compound induces cell death.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.
Genotoxicity Assays
These assays are designed to detect damage to the genetic material of cells.
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth)[11]. The assay assesses the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium[11]. The test is typically performed with and without the addition of a liver enzyme extract (S9 fraction) to account for metabolic activation of the test compound.
Experimental Workflow: Ames Test
Caption: Simplified workflow of the Ames test.
The in vitro micronucleus assay is used to detect both clastogenic and aneugenic events[12]. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay is typically performed in mammalian cells, and the use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division.
Conclusion and Future Directions
While direct in vitro toxicity data for this compound remains to be established, a comparative analysis of its structural analogs provides a strong basis for predicting its toxicological profile. The presence of both a chloro and a methyl group on the quinoline scaffold suggests a potential for both cytotoxicity and genotoxicity. The chloro group may enhance lipophilicity and influence metabolic activation, while the methyl group's effect is position-dependent.
To definitively characterize the in vitro toxicity of this compound, a comprehensive battery of assays is recommended, including:
-
Cytotoxicity assays (MTT, LDH) in a panel of relevant cell lines.
-
Genotoxicity assays (Ames test, in vitro micronucleus assay).
-
Mechanistic assays to investigate endpoints such as apoptosis and oxidative stress.
The data generated from these studies will be crucial for a thorough risk assessment and will guide the future development of this compound and related compounds as potential therapeutic agents.
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Uno, Y., et al. (2015). Repeated-dose liver and gastrointestinal tract micronucleus assays for quinoline in rats. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 783, 49-55. [Link]
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McFee, A. F., et al. (1989). Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay. Mutation Research Letters, 224(2), 221-224. [Link]
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Cabrera-Perez, L. C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14875-14890. [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]
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Kurakami, M., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 23. [Link]
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Almeida, V. R., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]
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Kurakami, M., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 23. [Link]
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Lages, A., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3330. [Link]
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Hakura, A., et al. (2007). Clastogenicity of Quinoline Derivatives in the Liver Micronucleus Assay Using Rats and Mice. Journal of Health Science, 53(5), 587-591. [Link]
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ResearchGate. (n.d.). (PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Retrieved from [Link]
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Hakura, A., et al. (1998). Clastogenicity of Quinoline Derivatives Tested by Micronucleus Induction in Vivo in the Hepatocytes of Partially Hepatectomized Mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 413(2), 125-130. [Link]
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Kim, H. J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1993. [Link]
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National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline. Retrieved from [Link]
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Jiang, H., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 337(2), 214-221. [Link]
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El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21634-21655. [Link]
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Mamber, S. W., et al. (1990). Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays. Antimicrobial Agents and Chemotherapy, 34(2), 213-218. [Link]
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A Comparative Guide to the Efficacy of 5-Chloro-8-methylquinoline Derivatives Against Drug-Resistant Bacteria
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically demonstrated potent and broad-spectrum antibacterial activity. This guide provides a comprehensive comparison of the efficacy of 5-chloro-8-methylquinoline derivatives against clinically significant drug-resistant bacteria. We will delve into their mechanism of action, present available preclinical data in comparison to standard-of-care antibiotics, and provide detailed experimental protocols for their evaluation.
The Challenge of Drug Resistance and the Promise of Quinolines
The relentless evolution of bacteria has led to the emergence of multidrug-resistant (MDR) strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae, which pose a grave threat to global public health. The quinolone class of antibiotics, which includes the widely used fluoroquinolones, has been a cornerstone in treating bacterial infections for decades. Their primary mode of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2] By trapping these enzymes in a complex with DNA, quinolones induce lethal double-strand breaks in the bacterial chromosome.[1]
The this compound scaffold represents a specific subclass of quinolines that has been investigated for its potential to overcome existing resistance mechanisms. The strategic placement of a chloro group at the 5-position and a methyl group at the 8-position can influence the compound's electronic properties, lipophilicity, and steric interactions with the target enzymes, potentially enhancing its antibacterial potency and spectrum.
Comparative Efficacy of this compound Derivatives
While extensive research has been conducted on the broader quinoline class, specific and direct comparative studies on a wide range of this compound derivatives are limited in the public domain. However, by examining the available data on structurally related compounds, we can infer potential structure-activity relationships and comparative efficacy.
For instance, studies on various substituted quinolines have demonstrated that modifications at the C-5 and C-8 positions can significantly impact antibacterial activity. The introduction of a chlorine atom at the C-5 position, as seen in 5-chloro-8-hydroxyquinoline (cloxyquin), has been shown to confer potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] While not a direct analogue, this highlights the potential contribution of the 5-chloro substitution.
In a study on novel quinoline derivatives, a compound featuring a 5-chloro-13-phenethyl-13,14-dihydro-2H-[1][4]oxazino[5,6-h] quinoline scaffold demonstrated activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[4][5] Although this compound has a more complex structure, it underscores the importance of the 5-chloroquinoline core.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.125 - 8 | [6] |
| Pseudomonas aeruginosa | 0.15 - >32 | [6] | |
| Levofloxacin | Methicillin-Resistant S. aureus (MRSA) | 8 - 128 | [5] |
| Pseudomonas aeruginosa | 0.5 - >512 | [6] | |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis (MDR) | 0.062 - 0.25 | [3] |
| Quinolone-coupled hybrid 5d | Methicillin-Resistant S. aureus (MRSA) | 0.125 - 8 | [4] |
| Escherichia coli | 0.125 - 8 | [4] |
Mechanism of Action: Targeting Bacterial DNA Replication
The established mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of DNA during replication. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication.
The quinolone molecule intercalates into the DNA and forms a stable ternary complex with the enzyme, preventing the re-ligation of the cleaved DNA strands.[1] This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately leading to bacterial cell death. The specific interactions of this compound derivatives with these target enzymes would be influenced by the substituents on the quinoline ring, which can affect binding affinity and potentially evade resistance mutations.
Caption: Postulated mechanism of action for quinolone antibiotics.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To ensure the reproducibility and comparability of antibacterial efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[7][8]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (this compound derivative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound and the positive control antibiotic in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the test bacterium on an appropriate agar medium overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum in broth without antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Standard workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
While the available data on the specific efficacy of this compound derivatives against drug-resistant bacteria is still emerging, the broader class of quinolones continues to be a fertile ground for the development of new antibiotics. The insights gained from structurally related compounds suggest that the this compound scaffold holds promise. The key to unlocking their full potential lies in systematic structure-activity relationship studies to optimize their potency, spectrum of activity, and pharmacokinetic properties.
Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a focused library of this compound derivatives against a panel of clinically relevant drug-resistant pathogens. Mechanistic studies are also warranted to confirm their interaction with DNA gyrase and topoisomerase IV and to investigate their potential to overcome known quinolone resistance mechanisms. Such endeavors will be critical in the ongoing battle against antibiotic resistance and in replenishing our arsenal of effective antimicrobial agents.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 5-Chloro-8-methylquinoline
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of two prominent classical methods for the synthesis of 5-Chloro-8-methylquinoline: the Skraup synthesis and the Doebner-von Miller reaction. This in-depth analysis is supported by proposed experimental protocols, comparative data, and visual representations of the chemical transformations to aid in selecting the most efficient route for your research needs.
Introduction to this compound
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The strategic placement of the chloro and methyl groups on the quinoline core allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will benchmark two classical approaches to its synthesis, starting from the readily available precursor, 4-chloro-2-methylaniline.
At a Glance: Skraup Synthesis vs. Doebner-von Miller Reaction
| Feature | Skraup Synthesis | Doebner-von Miller Reaction |
| Key Reactants | 4-chloro-2-methylaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic acid or nitrobenzene) | 4-chloro-2-methylaniline, α,β-unsaturated aldehyde (e.g., crotonaldehyde) or a precursor (e.g., acetaldehyde) |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄)[1] | Acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., ZnCl₂) |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic and potentially violent reaction[1] | Generally milder than Skraup, but can still be exothermic and require careful temperature control |
| Substrate Scope | Primarily for the synthesis of quinolines from anilines[2] | Versatile for the synthesis of substituted quinolines[3] |
| Typical Yield | Often low to moderate and can be variable, with potential for significant tar formation[4][5] | Can provide good yields, but is also prone to polymerization and side reactions[2] |
| Key Intermediates | Acrolein (from dehydration of glycerol)[4] | α,β-unsaturated aldehyde/ketone, which can be generated in situ[6] |
| Safety Concerns | Highly exothermic, potential for violent reaction, use of toxic oxidizing agents[1] | Exothermic reaction, use of strong acids, potential for polymerization[2] |
Synthetic Pathway Overview
The two routes to this compound that will be compared in this guide both start from 4-chloro-2-methylaniline. The key difference lies in the choice of reagents to construct the pyridine ring.
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- 2. benchchem.com [benchchem.com]
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- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Chloro-8-methylquinoline
As drug development professionals, our work necessitates the handling of a wide array of chemical compounds. Among these is 5-Chloro-8-methylquinoline, a heterocyclic building block whose safe management in the laboratory is paramount. This guide provides a detailed operational plan, grounded in established safety protocols, to ensure the protection of personnel and the integrity of research.
Immediate Safety Briefing: Understanding the Core Hazards
This compound is a compound that demands respect. At a glance, it is classified as causing skin, eye, and respiratory system irritation.[1][2][3] Ingestion may be harmful.[2] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Key Hazard Summary Table
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[3][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[5] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[6] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | Very toxic to aquatic life with long-lasting effects[5] |
This table summarizes the primary hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is even selected, the primary method for exposure control is through robust engineering solutions.
-
Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of dust or vapors.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4] Facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation.[1][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body.
Direct contact with the eyes can cause serious irritation.[4][7]
-
Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4][6]
-
Recommended for Splash Risk: When handling larger quantities or solutions with a splash risk, a face shield should be worn in addition to safety goggles.
This compound is known to cause skin irritation.[2][4]
-
Laboratory Coat: A standard lab coat is required to protect against incidental contact.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][4] Nitrile gloves are a common and effective choice for splash protection. It is crucial to change gloves immediately if they become contaminated. For prolonged or immersive work, consult glove manufacturer data for resistance to chlorinated aromatic compounds.
Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][2]
-
Standard Operations: When working within a properly functioning chemical fume hood, specific respiratory protection is not typically required.
-
Emergency or High-Risk Scenarios: In the event of a large spill or if engineering controls fail, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., a P3 filter for dusts) should be used.[6] All respirator use must be in accordance with a formal respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[1]
The following diagram illustrates the decision-making process for PPE selection.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational, the work area is clear, and all necessary PPE is correctly worn.
-
Weighing: When weighing the solid, use a draft shield or conduct the operation in a fume hood to minimize dust generation.[1]
-
Dissolving: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4] Contaminated clothing should be removed and washed before reuse.[1] Do not eat, drink, or smoke in the laboratory.
Contingency Planning: Spill and Exposure Procedures
Accidents require immediate and correct responses.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[6]
-
Minor Spill: For small spills, and while wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[1][4] Place the material into a suitable, labeled container for disposal.[1]
-
Major Spill: Evacuate the area. Alert others and contact your institution's emergency response team.
The following diagram outlines the emergency response logic.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Collection: All waste contaminated with this compound, including excess solid, contaminated gloves, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems or contaminate waterways.[8] Always follow local, state, and federal regulations for hazardous waste disposal.[2]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring personal safety and environmental stewardship.
References
-
5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER SDS. ECHEMI.
-
SAFETY DATA SHEET - 5-Chloro-8-quinolinol. Fisher Scientific.
-
SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich.
-
5-Chloro-8-quinolinol 95. Sigma-Aldrich.
-
SAFETY DATA SHEET - 8-Hydroxyquinoline. Fisher Scientific.
-
SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. CHEMSYNTH CORPORATION.
-
Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer.
-
5-Chloro-8-quinolinol Material Safety Data Sheet. Santa Cruz Biotechnology.
-
5-Chloro-8-hydroxyquinoline Safety Data Sheet. Apollo Scientific.
-
5-Chloro-8-hydroxyquinoline. PubChem, National Center for Biotechnology Information.
-
5-Chloro-8-hydroxyquinoline SDS/MSDS. Guidechem.
-
5-Chloro-8-hydroxyquinoline SDS. ECHEMI.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-氯-8-喹啉醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
